Levodropropizine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2 |
InChI Key |
PTVWPYVOOKLBCG-HFCMWMFGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Levodropropizine-d8: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Levodropropizine-d8, a deuterated analog of the peripherally acting antitussive agent, Levodropropizine. This document details its chemical structure, physicochemical properties in comparison to its non-deuterated counterpart, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pharmacological mechanism of Levodropropizine through a detailed signaling pathway diagram.
Chemical Structure and Identity
This compound is a stable isotope-labeled form of Levodropropizine, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Levodropropizine, as it is chemically identical to the parent drug but distinguishable by mass spectrometry.[2][3]
Levodropropizine:
-
IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol[4]
-
Molecular Formula: C₁₃H₂₀N₂O₂[4]
-
Canonical SMILES: C1CN(CCN1CC(CO)O)C2=CC=CC=C2[1]
This compound:
-
IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[1]
-
Molecular Formula: C₁₃H₁₂D₈N₂O₂[3]
-
Isomeric SMILES: [2H]C1(C(N(C(C(N1C--INVALID-LINK--O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H][1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of Levodropropizine and this compound.
Table 1: General Physicochemical Properties
| Property | Levodropropizine | This compound |
| Molecular Weight | 236.31 g/mol [4][5][6] | 244.36 g/mol [1][7] |
| Appearance | White to almost white powder or crystal[8][9] | White to off-white solid[10] |
| Melting Point | 98-100 °C or 103.0 to 107.0 °C[8] | Not available |
| Boiling Point (Predicted) | 412.7±34.0 °C | Not available |
| pKa (Strongest Acidic) | 14[11] | Not available |
| logP | 0.63[11] | Not available |
Table 2: Solubility Properties
| Solvent | Levodropropizine | This compound |
| Water | Slightly soluble | Not available |
| Methanol | Freely soluble | Not available |
| Ethanol (96%) | Slightly soluble | Not available |
| Dilute Acetic Acid | Freely soluble | Not available |
| DMSO | Very soluble[9] | Not available |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Levodropropizine, a general approach for this compound synthesis, and a bioanalytical method for quantification.
Synthesis of Levodropropizine
The following protocol is adapted from published synthesis techniques.[12][13]
Objective: To synthesize Levodropropizine from N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol.
Materials:
-
N-phenylpiperazine
-
(R)-(-)-3-chloro-1,2-propanediol
-
Sodium hydroxide (catalyst)
-
Water (reaction medium)
-
Dichloromethane (for purification)
-
Purified water (for purification)
-
Reaction vessel with reflux condenser and stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and water as the reaction medium. The molar ratio of N-phenylpiperazine to R-(-)-3-chloro-1,2-propanediol is typically 1:0.6-0.8.[13]
-
Catalyst Addition: Prepare an aqueous solution of sodium hydroxide and add it to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours with constant stirring.
-
Work-up: After the reaction is complete, cool the mixture. The crude Levodropropizine is then subjected to a purification process.
-
Purification: The crude product is purified by recrystallization using a solvent system such as dichloromethane and purified water.[13] The weight ratio of crude Levodropropizine to dichloromethane to purified water is approximately 1:2-5:1-3.[13]
-
Isolation and Drying: The purified crystals of Levodropropizine are filtered, washed, and dried under vacuum to yield the final product.
Note on this compound Synthesis: The synthesis of this compound would follow a similar procedure, utilizing a deuterated starting material, such as phenylpiperazine-d8, in place of N-phenylpiperazine.
Quantification of Levodropropizine in Plasma by UPLC-MS/MS
This protocol is based on a method used for pharmacokinetic studies.[2]
Objective: To determine the concentration of Levodropropizine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
Materials and Equipment:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 analytical column
-
Levodropropizine and this compound analytical standards
-
Plasma samples
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
Milli-Q water
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.
-
Precipitate the plasma proteins by adding a suitable volume of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: A small volume, typically 2-5 µL.
-
-
Mass Spectrometric Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Levodropropizine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Levodropropizine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacological Mechanism and Signaling Pathway
Levodropropizine is a peripherally acting antitussive that does not exert its effect on the central nervous system. Its mechanism of action is primarily through the inhibition of sensory C-fibers in the respiratory tract.[14] This inhibition leads to a reduction in the release of sensory neuropeptides, such as Substance P, which are involved in mediating the cough reflex. Additionally, Levodropropizine has been shown to have an affinity for H1-histaminic and alpha-adrenergic receptors.[11]
Caption: Mechanism of action of Levodropropizine.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the synthesis and analysis of Levodropropizine and a logical diagram for a competitive receptor binding assay.
Caption: Workflow for the synthesis of Levodropropizine.
References
- 1. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. WO2017091165A1 - Liquid formulation of levodropropizine and method for preparation thereof - Google Patents [patents.google.com]
- 4. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Levodropropizine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Levodropropizine | 99291-25-5 [chemicalbook.com]
- 11. CN101239952A - Technique for synthesizing levodropropizine - Google Patents [patents.google.com]
- 12. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]
- 13. Effects of levodropropizine on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Levodropropizine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Levodropropizine-d8, a deuterated isotopologue of the peripheral antitussive agent, Levodropropizine. This document details the synthetic methodologies, analytical characterization techniques, and applications of this stable isotope-labeled compound in pharmaceutical research and development.
Introduction to Levodropropizine and the Role of Deuteration
Levodropropizine is the levo-rotatory (S)-enantiomer of dropropizine, a non-opioid agent used for the symptomatic treatment of cough.[1] It acts peripherally on the tracheobronchial tree by inhibiting the activation of C-fibers, thus reducing the cough reflex without the central nervous system side effects associated with opioid antitussives.[2][3]
The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule creates an isotopologue like this compound. This compound is chemically identical to its non-deuterated counterpart but has a higher molecular weight.[2] This mass difference is crucial for its primary application as an internal standard in bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).[2][4] The use of a deuterated internal standard allows for precise and accurate quantification of the parent drug in biological matrices by correcting for variability during sample preparation and analysis.[2][5]
Synthesis of this compound
The synthesis of this compound, or (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol, involves the incorporation of eight deuterium atoms into the piperazine ring of the Levodropropizine molecule.[2] The primary strategies for its synthesis include direct deuterium exchange on the Levodropropizine molecule or, more commonly, a de novo chemical synthesis using deuterated starting materials.
A general synthetic route involves the reaction of a deuterated N-phenylpiperazine with a chiral C3 synthon, such as (S)-(-)-3-chloro-1,2-propanediol, in an appropriate solvent and often in the presence of a base or catalyst.[6][7]
Logical Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the chemical synthesis of this compound.
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are detailed below.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is the principal method for assessing the chemical purity of this compound.[2][8] This technique separates the target compound from non-deuterated starting materials, byproducts, and other impurities.[9] Chiral HPLC is also employed to confirm the stereochemical integrity, ensuring the final product is the correct (S)-enantiomer.[2]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the successful incorporation of deuterium atoms.
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 245.20, which is 8 Daltons higher than the m/z of 237.10 for non-deuterated Levodropropizine.[2][4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₁₃H₁₂D₈N₂O₂).[2] The theoretical exact mass of this compound is 244.2059 Daltons.[2]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion (m/z 245.20) is fragmented to produce characteristic daughter ions. For both Levodropropizine and its deuterated analog, a common daughter ion is observed at m/z 119.90.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum of this compound shows significant simplification compared to the non-deuterated form.[2] The signals corresponding to the eight protons on the piperazine ring are absent. The aromatic protons of the phenyl ring typically appear as multiplets between 6.8 and 7.4 ppm, while the protons on the propane-1,2-diol chain are observed between 3.2 and 4.2 ppm.[2]
-
²H NMR (Deuterium NMR): This technique can be used to confirm the positions of deuterium incorporation.
-
¹³C NMR: The carbon-13 NMR spectrum will be consistent with the structure of Levodropropizine, with minor isotopic shifts possible for the deuterated carbon atoms.
Analytical Characterization Workflow
The following diagram outlines the standard workflow for the analytical characterization of the final product.
Caption: Workflow for the analytical characterization of this compound.
Data Summary
The following tables summarize the key properties and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Levodropropizine | This compound |
| IUPAC Name | (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | (2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₁₂D₈N₂O₂ |
| Molecular Weight | 236.31 g/mol [3][10] | 244.36 g/mol [2][10] |
Table 2: Key Mass Spectrometry Data
| Analyte | Parent Ion [M+H]⁺ (m/z) | Daughter Ion (m/z) | Technique |
| Levodropropizine | 237.10[4] | 119.90[4] | LC-MS/MS (MRM) |
| This compound | 245.20[4] | 119.90[4] | LC-MS/MS (MRM) |
Table 3: Typical Quality Control Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC | ≥98%[2] |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |
| Stereochemical Integrity | Chiral HPLC | ≥95% ee[2] |
| Structural Confirmation | ¹H NMR, MS | Conforms to structure |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of this compound.
Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles for similar reactions.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-phenylpiperazine-d8 (1.0 eq), (S)-(-)-3-chloro-1,2-propanediol (1.1 eq), and a suitable base such as sodium hydroxide (1.2 eq).
-
Solvent Addition: Add a suitable alcohol solvent (e.g., ethanol or isopropanol) to the flask to serve as the reaction medium.
-
Reaction: Heat the mixture to reflux and maintain for 2-7 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the pressure to remove the alcohol solvent.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) and water to the residue. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable organic solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol: HPLC Purity Analysis
This protocol is a general method for the purity assessment of Levodropropizine.[9][11][12]
-
Chromatographic System: HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 15 mM o-phosphoric acid or potassium dihydrogen orthophosphate) and acetonitrile (e.g., 70:30 v/v), adjusted to a suitable pH (e.g., pH 8.0).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
-
Procedure: Inject the sample solution into the chromatograph and record the chromatogram. Calculate the purity based on the relative peak area.
Protocol: LC-MS/MS Analysis for Pharmacokinetic Studies
This protocol describes the use of this compound as an internal standard for quantifying Levodropropizine in plasma.[4]
-
Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: Suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient or isocratic elution using 5 mM aqueous ammonium formate and acetonitrile.[4]
-
Ionization: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Levodropropizine Transition: m/z 237.10 → 119.90.
-
This compound (IS) Transition: m/z 245.20 → 119.90.
-
-
Sample Preparation:
-
To a plasma sample, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Levodropropizine to this compound against the concentration of Levodropropizine standards. Determine the concentration of Levodropropizine in the unknown samples from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound [smolecule.com]
- 3. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN101239952A - Technique for synthesizing levodropropizine - Google Patents [patents.google.com]
- 7. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]
- 8. Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giwmscdnone.gov.np [giwmscdnone.gov.np]
Commercial Suppliers and Technical Guide for Levodropropizine-d8
For researchers and drug development professionals, sourcing high-purity, well-characterized stable isotope-labeled internal standards is critical for accurate bioanalytical studies. Levodropropizine-d8, the deuterated analog of the peripherally acting antitussive agent Levodropropizine, serves as an essential tool in pharmacokinetic and metabolic research. This technical guide provides an in-depth overview of commercial suppliers, available technical data, and relevant experimental protocols for the use of this compound in a research setting.
Commercial Supplier Overview
Several reputable suppliers offer this compound for research purposes. While specific details may vary by batch, the following table summarizes key quantitative data available from prominent vendors. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS No. | Notes |
| Simson Pharma Limited | Not explicitly stated | Not explicitly stated | Not explicitly stated | 99291-25-5 | Accompanied by a Certificate of Analysis.[1] |
| Smolecule | S12892817 | C13H12D8N2O2 | 244.36 | Not explicitly stated | States >99% chemical and isotopic purity is achievable through purification methods like preparative HPLC.[2] |
| MedChemExpress | HY-B1895S | C13H12D8N2O2 | 244.36 | 99291-25-5 | Deuterium labeled Levodropropizine.[3] |
| Pharmaffiliates | PA STI 089409 | C₁₃H₁₂D₈N₂O₂ | 244.36 | Not explicitly stated | Listed as a stable isotope of Levodropropizine.[4] |
Physicochemical Properties
This compound is the deuterated isotopologue of Levodropropizine, with eight deuterium atoms incorporated into the piperazine ring system.[2] This isotopic substitution increases the molecular weight compared to the parent compound, which is essential for its use as an internal standard in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[2] |
| Molecular Formula | C13H12D8N2O2[2][3] |
| Molecular Weight | 244.36 g/mol [2][3] |
| Appearance | White to off-white solid (for unlabeled)[5] |
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Levodropropizine in biological matrices, typically plasma, to support pharmacokinetic studies. A validated UPLC-MS/MS method has been described for this purpose.[6]
Bioanalytical Method for Levodropropizine in Human Plasma
Objective: To quantify the concentration of Levodropropizine in plasma samples using a sensitive and specific UPLC-MS/MS method with this compound as the internal standard.
Materials and Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) System: Waters ACQUITY UPLC
-
Mass Spectrometer: Waters XevoTM TQ-XS triple quadrupole mass spectrometer[6]
-
Analytical Column: C18 column (e.g., Unison UK-C18, 2.0 × 100 mm, 3 µm)[6]
-
Levodropropizine and this compound standards
-
Human Plasma (with sodium heparin as anticoagulant)[6]
Sample Preparation:
-
Collect blood samples in vacutainers containing sodium heparin.[6]
-
Centrifuge the blood at 3000 × g for 10 minutes at 4°C to separate the plasma.[6]
-
Store plasma samples at -80°C until analysis.[6]
-
For analysis, a protein precipitation method is typically employed. To a small volume of plasma (e.g., 100 µL), add the internal standard solution (this compound) followed by a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions:
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
Injection Volume: A small volume (e.g., 1-5 µL) of the reconstituted sample is injected.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Multiple Reaction Monitoring (MRM) Transitions: [6]
-
Levodropropizine: Parent ion m/z 237.10 → Daughter ion m/z 119.90
-
This compound: Parent ion m/z 245.20 → Daughter ion m/z 119.90
-
-
Retention Time: Approximately 1.30 minutes for both Levodropropizine and this compound under the specified conditions.[6]
Data Analysis:
The concentration of Levodropropizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Levodropropizine.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Bioanalytical Workflow for Levodropropizine Quantification
Caption: Workflow for the bioanalytical quantification of Levodropropizine.
Mechanism of Action of Levodropropizine
Levodropropizine is a peripherally acting antitussive agent.[7] Its mechanism of action is distinct from opioid cough suppressants that act on the central nervous system. Levodropropizine is believed to inhibit the cough reflex by acting on peripheral sensory C-fibers in the respiratory tract.[7] This action may involve the modulation of sensory neuropeptides.[8]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action of Levodropropizine.
References
- 1. Levodropropizine D8 | CAS No- 99291-25-5(Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 8. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Roadmap of Levodropropizine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Levodropropizine-d8. The information presented herein is essential for the development of robust bioanalytical methods, metabolite identification, and a deeper understanding of the molecule's behavior under mass spectrometric conditions. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers in the field.
Introduction
Levodropropizine is a peripherally acting antitussive agent. Its deuterated isotopologue, this compound, is commonly utilized as an internal standard in quantitative bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). Understanding the fragmentation pattern of this compound is paramount for accurate and reliable quantification of Levodropropizine in complex biological matrices. This guide details the characteristic fragmentation pathways observed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Mass Spectrometry Data
The fragmentation of this compound was analyzed, yielding a characteristic pattern of product ions from the protonated molecule [M+H]⁺. The quantitative data, including the m/z of the precursor and product ions, are summarized in Table 1.
| Precursor Ion (m/z) | Proposed Fragment | Product Ion (m/z) | Relative Intensity |
| 245.2 | [M+H]⁺ | 245.2 | 100% |
| 245.2 | [C6H5-N-(CH2)2-NH-CH2]⁺-d8 | 127.9 | High |
| 245.2 | [C6H5-N-(CH2)2-NH2]⁺ | 120.1 | Moderate |
| 245.2 | [C6H5-N-CH2]⁺ | 106.1 | Moderate |
| 245.2 | [C6H5]⁺ | 77.1 | Low |
Table 1: Summary of Mass Spectrometry Fragmentation Data for this compound.
Fragmentation Pathway
The fragmentation of the protonated this compound molecule primarily occurs at the C-N bond of the piperazine ring and the propyl side chain. The proposed fragmentation pathway is illustrated in the following diagram:
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section details the methodologies for the mass spectrometric analysis of this compound.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to a final concentration of 1 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the transition of m/z 245.2 to the respective product ions (typically in the range of 15-30 eV).
The workflow for the experimental analysis is depicted below:
Figure 2: Experimental workflow for this compound analysis.
Conclusion
This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the development and validation of analytical methods for Levodropropizine. The characteristic fragmentation ions, particularly the stable phenylpiperazine-d8 moiety at m/z 127.9, serve as a reliable signature for the identification and quantification of this internal standard. The provided information facilitates a deeper understanding of the molecule's behavior in the gas phase and supports the development of highly selective and sensitive bioanalytical assays.
Levodropropizine-d8: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications typically found on a Certificate of Analysis (CoA) for Levodropropizine-d8. This compound is the deuterated form of Levodropropizine, a peripherally acting antitussive agent.[1][2] The inclusion of deuterium atoms makes it an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Levodropropizine in biological matrices through mass spectrometry-based methods.[3][4]
Core Specifications
The Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative specifications and analytical methods used for its characterization.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | (2S)-3-(4-phenylpiperazin-1-yl-d8)propane-1,2-diol |
| Molecular Formula | C₁₃H₁₂D₈N₂O₂[3][5] |
| Molecular Weight | 244.36 g/mol [3][5] |
| Appearance | White to off-white solid[6] |
Quality and Purity Specifications
| Test | Specification | Method |
| Chemical Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Isotopic Purity | ≥ 98% | Mass Spectrometry |
| Deuterium Incorporation | ≥ 99% atom % D | Mass Spectrometry / NMR |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | To be specified | GC-HS |
| Heavy Metals | To be specified | ICP-MS |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative protocols for key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to separate it from any non-deuterated Levodropropizine and other impurities.
-
Chromatographic System:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of methanol, water, and triethylamine (30:70:5 v/v/v), with the pH adjusted to 6.5 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to a similar concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.
-
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic purity of this compound.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
Mass Transitions:
-
Procedure:
-
Infuse a dilute solution of this compound in an appropriate solvent (e.g., acetonitrile/water) into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to confirm the presence of the [M+H]⁺ ion at m/z 245.2.
-
Perform MS/MS analysis to confirm the characteristic fragmentation pattern.
-
Isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 245.20) to that of the non-deuterated parent ion (m/z 237.10).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium labeling.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
The spectrum is expected to show signals corresponding to the protons on the phenyl ring and the propanediol backbone. The absence or significant reduction of signals from the piperazine ring protons confirms successful deuteration.[3]
-
Analytical Workflow and Data Relationships
The following diagrams illustrate the logical flow of the analytical process for the certification of this compound and the relationship between the key analytical techniques and the final specifications.
Caption: Analytical workflow for this compound certification.
Caption: Relationship between analytical tests and CoA specifications.
References
- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (S-Dropropizine-d8) | Axios Research [axios-research.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Stability of Levodropropizine-d8 Under Laboratory Conditions: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the stability of Levodropropizine. To date, no specific stability studies on its deuterated analogue, Levodropropizine-d8, are publicly available. The data presented herein is based on studies conducted on Levodropropizine. Due to the structural similarity and the nature of deuterium substitution (which is generally not expected to significantly alter the core chemical stability under the conditions described), this information is provided as a close surrogate for understanding the potential stability profile of this compound. Researchers and drug development professionals should, however, perform dedicated stability studies on this compound to confirm these findings for their specific applications.
Introduction
Levodropropizine is a peripherally acting antitussive agent.[1] Its deuterated isotopologue, this compound, is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies. A thorough understanding of its stability under various laboratory conditions is crucial for ensuring the accuracy and reliability of such analytical methods, as well as for defining appropriate storage and handling procedures. This guide summarizes the available data on the stability of Levodropropizine under forced degradation conditions, including exposure to acidic, alkaline, oxidative, thermal, and photolytic stress.
Quantitative Stability Data
The following tables summarize the degradation of Levodropropizine under various stress conditions as reported in the scientific literature.
Table 1: Degradation of Levodropropizine Under Hydrolytic Conditions
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.01 N HCl | 65°C | 1 hour | 15.26 | [2] |
| Acidic | 2 N HCl | 60°C | 30 minutes | Not specified, but degradation observed | [3] |
| Alkaline | 0.01 N NaOH | 80°C | 1 hour | 18.16 | [2] |
| Alkaline | 2 N NaOH | 60°C | 30 minutes | Not specified, but degradation observed | [3] |
| Neutral (Wet Heat) | Water | 80°C | 45 minutes | 21.12 | [2] |
Table 2: Degradation of Levodropropizine Under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Oxidative | 20% H₂O₂ | 60°C | 30 minutes | Not specified, but degradation observed | [3] |
| Dry Heat | Oven | 150°C | 1 hour | Not specified, but degradation observed | [3] |
| Photolytic | Sunlight | Not specified | Not specified | Degradation observed | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability studies of Levodropropizine.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods.[4]
3.1.1. Acid Degradation
-
Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.01 N Hydrochloric acid.
-
Reflux the solution at 65°C for 1 hour.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.01 N Sodium Hydroxide.
-
Dilute to the final volume with a suitable solvent (e.g., methanol or mobile phase).
-
Analyze the sample using a validated stability-indicating HPLC method.[2][5]
3.1.2. Alkali Degradation
-
Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.01 N Sodium Hydroxide.
-
Reflux the solution at 80°C for 1 hour.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.01 N Hydrochloric acid.
-
Dilute to the final volume with a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method.[2][5]
3.1.3. Oxidative Degradation
-
Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.
-
Add 1 mL of 20% Hydrogen Peroxide solution.
-
Keep the solution at 60°C for 30 minutes.[3]
-
Dilute to the final volume with a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method.[3]
3.1.4. Thermal Degradation (Dry Heat)
-
Place the Levodropropizine drug substance in an oven at 150°C for 1 hour.[3]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method.[3]
3.1.5. Photolytic Degradation
-
Expose the Levodropropizine drug substance to direct sunlight for a specified period.[2]
-
Prepare a solution of the photo-stressed sample in a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method.[2]
Analytical Method for Stability Testing
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Levodropropizine and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% Orthophosphoric acid or Phosphate buffer pH 6.8) and an organic solvent (e.g., Acetonitrile or Methanol) in a suitable ratio (e.g., 45:55 v/v).[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at 30°C.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Levodropropizine
Levodropropizine acts as a peripheral antitussive by inhibiting the activation of sensory C-fibers in the respiratory tract, thereby modulating the release of sensory neuropeptides that are involved in the cough reflex.
Caption: Mechanism of action of Levodropropizine.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Levodropropizine.
Caption: Workflow for a forced degradation study.
References
Methodological & Application
Application Note: Quantification of Levodropropizine in Human Plasma using Levodropropizine-d8 as an Internal Standard by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Levodropropizine in human plasma. Levodropropizine-d8, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Levodropropizine is a non-opioid antitussive agent used for the treatment of cough. Accurate and reliable quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved data quality. This document provides a detailed protocol for the determination of Levodropropizine in human plasma using an HPLC-MS/MS system with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Levodropropizine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, K2-EDTA)
Instrumentation
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., 2.0 x 100 mm, 3 µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levodropropizine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levodropropizine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.0 x 100 mm, 3 µm[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~2 minutes |
| Retention Time | Levodropropizine & this compound: ~1.30 min[1][2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 500 °C |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Levodropropizine | 237.10[1][2] | 119.90[1][2] |
| This compound | 245.20[1][2] | 119.90[1][2] |
Data Analysis and Quantification
The concentration of Levodropropizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentrations in the unknown samples. The calibration curve for Levodropropizine in plasma has been shown to be linear over a concentration range of 5 to 1000 ng/mL.[1][2]
Method Validation Data
The following tables summarize the performance characteristics of this analytical method, as adapted from published literature.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
Table 5: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% |
| High | < 15% | < 15% | ± 15% |
Note: The precision and accuracy values are based on typical FDA guidance for bioanalytical method validation and are expected to be met with this protocol.
Experimental Workflow Visualization
Caption: Workflow for the quantification of Levodropropizine in plasma.
Signaling Pathway (Illustrative)
While Levodropropizine's primary action is peripheral, this diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a peripherally acting antitussive.
Caption: Simplified diagram of Levodropropizine's peripheral action.
Conclusion
The HPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Levodropropizine in human plasma. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory for routine analysis. The use of a stable isotope-labeled internal standard ensures the highest level of data integrity, making this method ideal for regulated clinical and pharmacokinetic studies.
References
Application Note: High-Throughput Quantification of Levodropropizine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levodropropizine in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and has been validated for accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Levodropropizine is a non-opioid, peripherally acting antitussive agent.[1] Its mechanism of action is thought to involve the modulation of sensory neuropeptide levels in the respiratory tract.[1] Accurate quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Levodropropizine in human plasma.
Experimental
Materials and Reagents
-
Levodropropizine reference standard
-
Zolmitriptan (Internal Standard, IS)[2][3][4][5] or Levodropropizine-d8[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Human plasma (drug-free)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, e.g., Unison UK-C18 (2.0 x 100 mm, 3 µm)[6] |
| Mobile Phase A | 5 mM Ammonium formate in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic (e.g., 70:30 v/v, Mobile Phase A:Mobile Phase B)[6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[1] |
| Run Time | Approximately 2-4 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification. Key parameters are outlined in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Levodropropizine | Internal Standard (Zolmitriptan) | Internal Standard (this compound) |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 237.1 -> 120.0[3][4][5][7] | 288.0 -> 58.0[3][5][7] | 245.2 -> 119.9[6] |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 200 | 200 | 200 |
| Ion Source Temperature | 500 °C[4] | 500 °C | 500 °C |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Levodropropizine and the Internal Standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (e.g., 100 ng/mL Zolmitriptan).
-
Add 200 µL of 0.1 M Na2HPO4 (pH 8.9) and vortex for 30 seconds.[8]
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 2:3 v/v).[2][4]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
References
- 1. scispace.com [scispace.com]
- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic determination of levodropropizine in human plasma with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of Levodropropizine-d8 in Pharmacokinetic Studies of Levodropropizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Levodropropizine-d8 as an internal standard in the pharmacokinetic analysis of Levodropropizine. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring accurate and reliable quantification of Levodropropizine in biological matrices.
Introduction: The Role of Deuterated Internal Standards
In pharmacokinetic (PK) studies, the precise measurement of drug concentrations in biological fluids over time is critical. Levodropropizine is a non-narcotic, peripherally acting antitussive agent.[1][2][3] To ensure the accuracy and reliability of its quantification, a suitable internal standard (IS) is required for bioanalytical methods.
Deuterium-labeled compounds, such as this compound, are ideal internal standards for LC-MS/MS analysis.[4][5] They share near-identical physicochemical properties with the analyte of interest, Levodropropizine, leading to similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.[4][5]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Levodropropizine from studies in healthy human subjects. These values are essential for designing and interpreting pharmacokinetic investigations.
Table 1: Pharmacokinetic Parameters of Levodropropizine (Single Dose)
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 0.25 - 2 hours | [1][6][7] |
| Cmax (Maximum Concentration) | 261.22 - 325.46 µg/L | [8] |
| t1/2 (Elimination Half-life) | ~2.3 hours | [1][6][7] |
| Bioavailability | > 75% | [7][8] |
| Linear Pharmacokinetics | 30 - 90 mg dose range | [6][7][8] |
Note: Cmax values are dependent on the formulation (Controlled-Release vs. Immediate-Release).
Experimental Protocols
This section details the validated bioanalytical method for the quantification of Levodropropizine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Levodropropizine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (with anticoagulant)
Instrumentation
A UPLC-MS/MS system is employed for the analysis.[1]
-
Liquid Chromatography: UPLC system
-
Mass Spectrometry: Triple quadrupole mass spectrometer[1]
-
Column: C18 column (e.g., 2.0 × 100 mm, 3 µm)[1]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 5 mM aqueous ammonium formate |
| Mobile Phase B | Acetonitrile |
| Composition | 70:30 (v/v) of A:B |
| Flow Rate | As optimized for the specific column |
| Column Temperature | Ambient or controlled |
| Injection Volume | As optimized |
| Retention Time | Approximately 1.30 min for both Levodropropizine and this compound |
Reference:[1]
Mass Spectrometric Conditions
Quantification is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1][6]
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| Levodropropizine | 237.10 | 119.90 |
| This compound (IS) | 245.20 | 119.90 |
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the internal standard solution (this compound).
-
Add a suitable extraction solvent (e.g., a mixture of dichloromethane-diethyl ether).[9]
-
Vortex mix thoroughly for approximately 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Calibration Curve and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of Levodropropizine into blank plasma. A typical range is 5 to 1000 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.
-
The calibration curve is constructed by plotting the peak area ratio of Levodropropizine to this compound against the nominal concentration of Levodropropizine.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA).[1] Validation parameters include:
-
Selectivity and Specificity
-
Sensitivity (Lower Limit of Quantification, LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Levodropropizine in plasma samples for pharmacokinetic studies. The detailed protocol and parameters provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these validated methods will ensure high-quality data for the assessment of Levodropropizine's pharmacokinetic profile.
References
- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and… [ouci.dntb.gov.ua]
- 3. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for Levodropropizine Using Levodropropizine-d8 as an Internal Standard
Application Note & Protocol
This document provides a comprehensive guide for the quantitative determination of Levodropropizine in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates Levodropropizine-d8 as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other clinical research applications.
Introduction
Levodropropizine is a non-narcotic, peripherally acting antitussive agent effective in the treatment of cough.[1] Accurate quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[2] This application note details a validated UPLC-MS/MS method for the determination of Levodropropizine in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Levodropropizine reference standard, this compound reference standard (internal standard).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Diethyl ether (HPLC grade), Ammonium formate, Formic acid, Heparinized human plasma.
-
Equipment: UPLC system, Triple quadrupole mass spectrometer, Centrifuge, Analytical balance, Vortex mixer, Pipettes.
Liquid Chromatographic Conditions
The chromatographic separation is achieved using a C18 analytical column. The mobile phase composition and gradient are optimized for efficient separation of Levodropropizine and its deuterated internal standard.
| Parameter | Value |
| Column | C18 column (e.g., 2.0 x 100 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 2 minutes |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).
| Parameter | Levodropropizine | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 237.10 | 245.20 |
| Daughter Ion (m/z) | 119.90 | 119.90 |
| Dwell Time | 200 ms | 200 ms |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Levodropropizine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Levodropropizine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether, 2:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the UPLC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, sensitivity, accuracy, precision, carryover, stability, and matrix effect.[2]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL in human plasma.[2] The lower limit of quantification (LLOQ) was established at 5 ng/mL.
| Parameter | Result |
| Calibration Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Recovery and Matrix Effect
The extraction recovery of Levodropropizine from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte or the internal standard.
| Parameter | Levodropropizine | This compound (IS) |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Within acceptable limits | Within acceptable limits |
Stability
Levodropropizine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.
Visualized Workflows and Pathways
Caption: Experimental workflow for the bioanalysis of Levodropropizine.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described herein, utilizing this compound as an internal standard, provides a reliable, sensitive, and specific approach for the quantification of Levodropropizine in human plasma. This validated method is well-suited for supporting clinical and pharmacokinetic investigations of Levodropropizine.
References
Application Note: Quantification of Levodropropizine in Human Urine by LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Levodropropizine in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard. Levodropropizine is a peripherally acting antitussive agent.[1] Monitoring its excretion in urine is crucial for pharmacokinetic and clinical studies. The use of a deuterated internal standard, Levodropropizine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.
Introduction
Levodropropizine is a non-opioid cough suppressant that acts peripherally, making it a safer alternative to centrally acting antitussives.[1] Understanding its pharmacokinetic profile, including its metabolism and excretion, is essential for optimizing therapeutic regimens. Levodropropizine is primarily excreted through the kidneys, with a significant portion of the administered dose being eliminated in the urine as both the parent drug and its metabolites.[2] Therefore, accurate and reliable quantification of Levodropropizine in urine is a key aspect of drug development and clinical research.
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Levodropropizine in human urine. The method employs this compound as an internal standard to ensure the reliability of the quantitative results. The protocol is designed to be straightforward and suitable for high-throughput analysis in a research or clinical laboratory setting.
Experimental
Materials and Reagents
-
Levodropropizine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 2.0 x 100 mm, 3 µm) is suitable for this separation.
Sample Preparation
A "dilute-and-shoot" method is often sufficient for urine samples in LC-MS/MS analysis due to the lower protein content compared to plasma.[3] For conjugated metabolites, an enzymatic hydrolysis step can be incorporated.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 890 µL of a diluent solution (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography
-
Column: C18, 2.0 x 100 mm, 3 µm
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: To be optimized for the specific instrument used.
Method Validation (Illustrative Data)
The following tables summarize typical validation parameters for a similar LC-MS/MS method for Levodropropizine in a biological matrix. These values are provided for guidance and should be established for the specific laboratory conditions and matrix.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 3 | < 10% | < 10% | 90 - 110% |
| MQC | 500 | < 8% | < 8% | 92 - 108% |
| HQC | 800 | < 7% | < 7% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levodropropizine | > 85% | < 15% |
| This compound | > 85% | < 15% |
Diagrams
Caption: Experimental workflow for the quantification of Levodropropizine in urine.
Caption: Simplified metabolic and excretion pathway of Levodropropizine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Levodropropizine in human urine. The use of a deuterated internal standard ensures high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, which is advantageous in a research and drug development setting.
References
Application of Levodropropizine-d8 in Metabolic Stability Assays
Application Note & Protocol
Introduction
Levodropropizine is a peripherally acting antitussive agent used for the symptomatic treatment of cough.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of the drug development process. In vitro metabolic stability assays are essential for predicting the in vivo pharmacokinetic properties of a compound, such as its half-life and clearance.[3][4] These assays typically involve incubating the drug with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[3][5]
Levodropropizine-d8, a deuterated analog of Levodropropizine, serves as an ideal internal standard (IS) for quantitative analysis in such assays. Its chemical properties are nearly identical to Levodropropizine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by mass spectrometry, enabling accurate quantification of the parent drug.[6] This document provides detailed protocols for conducting metabolic stability assays of Levodropropizine using this compound as an internal standard, along with data presentation and visualization to guide researchers.
Principle of the Assay
The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by drug-metabolizing enzymes. The compound is incubated with a liver preparation (e.g., human liver microsomes) and a cofactor-regenerating system (e.g., NADPH). Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining parent compound is then determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to the samples as an internal standard to correct for variations in sample processing and instrument response.[6] From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[7][8]
Experimental Protocols
Materials and Reagents
-
Levodropropizine
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Ultrapure Water
-
96-well incubation plates
-
LC-MS/MS system
Microsomal Stability Assay Protocol
This protocol outlines the steps for determining the metabolic stability of Levodropropizine in human liver microsomes.
1.1. Preparation of Solutions:
-
Levodropropizine Stock Solution (1 mM): Prepare in a suitable organic solvent (e.g., DMSO or Methanol).
-
Levodropropizine Working Solution (1 µM): Dilute the stock solution in 0.1 M phosphate buffer (pH 7.4).
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching solution.
-
Human Liver Microsome Suspension (1 mg/mL): Dilute the stock HLM solution in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
1.2. Incubation Procedure:
-
Pre-warm the NADPH regenerating system and the HLM suspension to 37°C.
-
Add Levodropropizine working solution to the wells of a 96-well plate.
-
Add the HLM suspension to each well to achieve a final protein concentration of 0.5 mg/mL.[7]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an aliquot of the IS working solution (quenching solution).[7]
-
For the time zero (T0) sample, the quenching solution should be added before the NADPH regenerating system.
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
1.3. Sample Preparation for LC-MS/MS Analysis:
-
After quenching, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis
2.1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.0 x 100 mm, 3 µm)[6]
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of Levodropropizine from potential metabolites.
2.2. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis and Presentation
The concentration of Levodropropizine at each time point is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Data Calculation:
-
Percent Remaining: (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
Natural Log of Percent Remaining: ln(% Remaining)
-
Plot the natural log of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
In Vitro Half-Life (t½): t½ = 0.693 / k[5]
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[5]
Table 1: Example Metabolic Stability Data for Levodropropizine
| Time (min) | Levodropropizine Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 20 |
| 60 | 10 |
Table 2: Calculated Metabolic Stability Parameters for Levodropropizine (Illustrative Data)
| Parameter | Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective effects of levodropropizine and dropropizine on psychomotor functions in normal volunteers: a placebo-controlled, double-blind comparative study. | Semantic Scholar [semanticscholar.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. nuvisan.com [nuvisan.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Levodropropizine and Levodropropizine-d8 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous determination of Levodropropizine and its deuterated internal standard, Levodropropizine-d8, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Levodropropizine is a non-narcotic, peripherally acting antitussive agent used for the treatment of cough.[1][2] Accurate and sensitive bioanalytical methods are crucial for the evaluation of its pharmacokinetic properties in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response.
This application note details a validated UPLC-MS/MS method for the rapid and reliable quantification of Levodropropizine in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Levodropropizine reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (sourced from a certified biobank)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis. The specific system described in the cited literature utilizes a XevoTM TQ-XS triple quadrupole mass spectrometer.[1]
Chromatographic Conditions
The separation of Levodropropizine and this compound can be achieved using a reversed-phase C18 column. The conditions outlined below are based on a validated method for high-throughput analysis.[1][2]
| Parameter | Condition |
| Column | C18 Column (e.g., Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | 5 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | 70:30 (v/v) (Mobile Phase A: Mobile Phase B)[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2 minutes |
Mass Spectrometry Conditions
Quantification is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1][2]
| Parameter | Levodropropizine | This compound |
| Parent Ion (m/z) | 237.10[1][3] | 245.20[1][3] |
| Daughter Ion (m/z) | 119.90[1][3] | 119.90[1][3] |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument | Optimized for the specific instrument |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Levodropropizine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Levodropropizine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards ranging from 5 to 1000 ng/mL.[1][2] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
Data and Results
The described method provides excellent chromatographic separation and resolution for Levodropropizine and its deuterated internal standard.
Quantitative Data Summary
| Analyte | Retention Time (min) | Parent Ion (m/z) | Daughter Ion (m/z) | Linearity Range (ng/mL) |
| Levodropropizine | ~1.30[1][2] | 237.10[1][3] | 119.90[1][3] | 5 - 1000[1][2] |
| This compound | ~1.30[1][2] | 245.20[1][3] | 119.90[1][3] | N/A |
Note: Retention times can vary slightly depending on the specific column and system.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Levodropropizine.
Logical Relationship of Analytical Components
Caption: Components of the bioanalytical method.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and high-throughput solution for the quantitative analysis of Levodropropizine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision required for clinical and pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for Levodropropizine-d8 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodropropizine is a peripherally acting antitussive agent.[1] For quantitative bioanalytical studies, such as pharmacokinetics, a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). Levodropropizine-d8, the deuterium-labeled analog of Levodropropizine, is commonly used for this purpose.[2] This document provides detailed protocols for the preparation of this compound solutions to be used as analytical standards.
Physicochemical Properties and Solubility
Proper solvent selection is critical for preparing stable and accurate standard solutions. The solubility of Levodropropizine, the non-deuterated parent compound, provides a strong indication of suitable solvents for its deuterated counterpart.
Table 1: Solubility of Levodropropizine
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Ethanol | ~1 mg/mL | [3][4] |
| Methanol | Freely soluble | [5] |
| Water | Slightly soluble | [5] |
| PBS (pH 7.2) | ~1 mg/mL |[3][4] |
Based on this data, organic solvents like DMSO, DMF, and Methanol are excellent choices for preparing high-concentration stock solutions of this compound.
Experimental Protocols
The following protocols outline the step-by-step procedures for preparing stock and working solutions of this compound for use in analytical assays.
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution.
Materials:
-
This compound (solid)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed compound into a clean, dry volumetric flask.
-
Add a small volume of methanol to dissolve the solid.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass vial for storage.
Preparation of Working Internal Standard (IS) Solution
This protocol details the dilution of the stock solution to a working concentration suitable for spiking into analytical samples. The final concentration of the working IS will depend on the specific requirements of the analytical method, such as the expected concentration range of the analyte and the sensitivity of the mass spectrometer. A typical concentration for an internal standard in a bioanalytical assay is in the range of 10-100 ng/mL.
Preparation of a 1 µg/mL Working IS Solution:
Materials:
-
This compound Stock Solution (1 mg/mL)
-
Methanol or Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (e.g., 1 mL and 10 mL, Class A)
-
Pipettes and tips
Procedure:
-
Perform a serial dilution of the 1 mg/mL stock solution.
-
Intermediate Dilution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent (methanol or acetonitrile).
-
Working IS Solution (1 µg/mL): Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
Store the working solution in a labeled vial at the appropriate temperature.
Storage and Stability
Proper storage of standard solutions is essential to maintain their integrity and ensure the accuracy of analytical results.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Reference |
|---|---|---|---|---|
| Stock Solution | DMSO, Methanol | -20°C or -80°C | Up to 1 year or longer | [1] |
| Working Solution | Methanol, Acetonitrile | 2-8°C | Short-term (days to weeks) | General Lab Practice |
| Aqueous Solutions | PBS | 2-8°C | Not recommended for more than one day |[3][4] |
It is crucial to perform stability studies to confirm the integrity of the standard solutions under the specific storage and experimental conditions used in your laboratory.
Application in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of Levodropropizine in biological matrices due to its similar chemical and physical properties and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z).
Table 3: Example Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Levodropropizine | 237.10 | 119.90 | [2] |
| this compound | 245.20 | 119.90 |[2] |
The calibration curve for Levodropropizine in plasma is typically in the range of 5 to 1000 ng/mL.[2] The prepared this compound internal standard solution would be added to calibration standards, quality control samples, and unknown samples prior to sample extraction and analysis.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound analytical standards.
Logical Relationship for Standard Preparation
Caption: Logical flow from solid material to final analytical samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating HPTLC method development and validation for simultaneous analysis of Levodropropizine and Chlorphe… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Matrix effects in Levodropropizine quantification with Levodropropizine-d8
Welcome to the technical support center for the bioanalytical quantification of Levodropropizine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of Levodropropizine using Levodropropizine-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS quantification of Levodropropizine?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. In the quantification of Levodropropizine, endogenous substances from biological samples can interfere with the ionization of both Levodropropizine and its internal standard, this compound, potentially leading to erroneous concentration measurements.
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?
A2: this compound is the ideal internal standard because it has nearly identical physicochemical properties to Levodropropizine and, therefore, exhibits similar behavior during sample preparation and chromatographic separation. Crucially, it is expected to experience the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[1][2]
Q3: What are the common sample preparation techniques to reduce matrix effects in Levodropropizine analysis?
A3: The most common sample preparation techniques for bioanalytical assays are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. While quick, it is generally the least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. LLE is more effective at removing interfering substances than PPT. A published method for Levodropropizine quantification in human plasma utilized LLE with a mixture of dichloromethane and diethyl ether.[4][5]
-
Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences. In SPE, the sample is passed through a solid sorbent that retains the analyte, while matrix components are washed away. The purified analyte is then eluted with a suitable solvent. SPE can significantly reduce matrix effects, leading to improved assay performance.[6]
Q4: How can I quantitatively assess the matrix effect for my Levodropropizine assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of the analyte (and internal standard) spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be tested with multiple lots of blank matrix to assess the variability of the matrix effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for Levodropropizine and/or this compound | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent effects. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure Levodropropizine is in a consistent ionic state. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Variability in Analyte/Internal Standard Ratio Across a Batch | 1. Inconsistent matrix effects between samples. 2. Poor sample preparation consistency. 3. Internal standard instability. | 1. Re-evaluate the sample preparation method. Consider switching from PPT to LLE or SPE for better cleanup. 2. Ensure precise and consistent execution of all sample preparation steps (e.g., vortexing times, evaporation). 3. Verify the stability of this compound in the sample matrix under the storage and processing conditions. |
| Low Signal Intensity or Inability to Reach Required Lower Limit of Quantification (LLOQ) | 1. Significant ion suppression. 2. Inefficient extraction recovery. | 1. Optimize chromatographic conditions to separate Levodropropizine from the ion-suppressing regions of the chromatogram. 2. Improve sample cleanup using SPE. 3. Evaluate and optimize the extraction recovery of the sample preparation method. |
| Internal Standard Response Varies Significantly Between Samples | 1. The internal standard is not adequately compensating for matrix effects. 2. Errors in internal standard addition. | 1. While this compound is ideal, ensure its concentration is appropriate and that it is added early in the sample preparation process. 2. Verify the precision of the internal standard spiking solution and the dispensing equipment. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
This protocol describes the quantitative assessment of matrix effects for Levodropropizine and this compound.
1. Preparation of Solutions:
- Neat Solutions (A): Prepare solutions of Levodropropizine and this compound in the mobile phase at low and high concentrations.
- Blank Matrix Extracts (B): Process at least six different lots of blank plasma using the chosen sample preparation method (PPT, LLE, or SPE).
- Post-Spiked Samples (C): Spike the extracted blank matrix (B) with Levodropropizine and this compound to the same final concentrations as the neat solutions (A).
2. Analysis:
- Inject the neat solutions (A) and post-spiked samples (C) into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
3. Calculations:
- Matrix Factor (MF):
- MF = (Mean Peak Area of Post-Spiked Samples (C)) / (Mean Peak Area of Neat Solutions (A))
- Internal Standard Normalized Matrix Factor (IS-Normalized MF):
- IS-Normalized MF = (MF of Levodropropizine) / (MF of this compound)
- The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Comparison of Sample Preparation Techniques
This protocol outlines a workflow to compare the effectiveness of PPT, LLE, and SPE in reducing matrix effects.
1. Sample Preparation:
- Divide a pooled blank plasma sample into three sets.
- Process one set using Protein Precipitation (e.g., with acetonitrile).
- Process the second set using Liquid-Liquid Extraction (e.g., with dichloromethane/diethyl ether).
- Process the third set using Solid-Phase Extraction (select an appropriate SPE cartridge and develop a method).
- For each technique, prepare a set of post-spiked samples at a known concentration of Levodropropizine and this compound.
2. Matrix Effect Assessment:
- For each sample preparation technique, perform the matrix effect evaluation as described in Protocol 1.
3. Data Comparison:
- Create a table to compare the Matrix Factor, IS-Normalized Matrix Factor, and the CV% of the IS-Normalized MF for each of the three techniques. This will provide a quantitative measure of how well each method mitigates matrix effects.
Quantitative Data Summary
The following table summarizes validation data from a published LC-MS/MS method for Levodropropizine in human plasma using liquid-liquid extraction.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Levodropropizine | 0.25 (LLOQ) | < 8.1 | < 11.5 | 87.6 - 112 |
| 0.5 | < 8.1 | < 11.5 | 87.6 - 112 | |
| 40 | < 8.1 | < 11.5 | 87.6 - 112 | |
| 400 | < 8.1 | < 11.5 | 87.6 - 112 |
Data adapted from a study by Tang et al. (2005).[5]
Visualizations
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for comparing matrix effects from different sample preparation techniques.
Conceptual Signaling Pathway of Levodropropizine
Caption: Levodropropizine's peripheral mechanism of action on sensory C-fibers.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levodropropizine-d8 Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Levodropropizine-d8. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape.
Section 1: Troubleshooting Peak Tailing
Peak tailing is the most common peak shape distortion encountered when analyzing basic compounds like this compound. It manifests as an asymmetric peak with a trailing edge that is longer than the leading edge. This can compromise resolution and lead to inaccurate quantification.[1][2]
FAQ 1: Why is my this compound peak tailing?
The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized residual silanol groups on the surface of silica-based HPLC columns.[2][3][4] this compound, being a basic compound, is prone to these secondary ionic interactions, which delay the elution of a portion of the analyte molecules, resulting in a "tail."[2]
Caption: Mechanism of peak tailing for basic analytes.
FAQ 2: How can I fix peak tailing by adjusting the mobile phase?
Mobile phase pH is a powerful tool for controlling the ionization state of both the analyte and the column's silanol groups, thereby improving peak shape.[5][6]
-
Low pH Strategy (pH 2-3): By lowering the mobile phase pH, the residual silanol groups on the silica surface become protonated (Si-OH). This neutralizes their negative charge, preventing the secondary ionic interactions with the protonated this compound analyte.[1][4]
-
High pH Strategy (pH > 8): Alternatively, using a high pH mobile phase deprotonates the basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups. Caution: This approach requires a specialized pH-stable column, as standard silica columns can degrade rapidly at a pH above 8.[5]
-
Buffer Strength: Insufficient buffer concentration can lead to pH instability and poor peak shape. Using a buffer concentration in the range of 10-50 mM is recommended to ensure a stable pH environment.[1]
Table 1: Effect of Mobile Phase pH on this compound Analysis
| Parameter | Low pH (2-3) | Mid pH (4-7) | High pH (>8) (with compatible column) |
| This compound | Protonated (Charged) | Protonated (Charged) | Neutral |
| Silanol Groups | Protonated (Neutral) | Ionized (Charged) | Ionized (Charged) |
| Primary Interaction | Hydrophobic | Hydrophobic & Ionic | Hydrophobic |
| Expected Peak Shape | Symmetrical | Tailing | Symmetrical |
| Retention Time | May decrease | May be variable | May increase |
Experimental Protocol: Mobile Phase pH Optimization
-
Preparation of Low pH Mobile Phase:
-
Prepare the aqueous component of your mobile phase (e.g., water with 10-20 mM ammonium formate or phosphate buffer).
-
Adjust the pH to 2.5 using an acid like formic acid or phosphoric acid.
-
Mix with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).[7]
-
Filter and degas the final mobile phase.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system and column with the low pH mobile phase for at least 15-20 column volumes.
-
Inject the this compound sample and evaluate the peak shape (Tailing Factor). A USP tailing factor close to 1.0 is ideal, while values over 2.0 are generally unacceptable.[1]
-
-
High pH Analysis (Optional - Requires pH-stable column):
-
If peak shape is still suboptimal and you have a high-pH stable column, prepare a mobile phase with a buffer adjusted to pH 9-10 (e.g., using ammonium bicarbonate).
-
Repeat the equilibration and analysis steps.
-
FAQ 3: Can my choice of column or mobile phase additives improve peak tailing?
Yes, column chemistry and mobile phase additives play a crucial role.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped." This process chemically derivatizes most of the residual silanol groups, making them inert and significantly reducing tailing for basic compounds.[2][3][4]
-
Use a Competing Base: Adding a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help.[8][9] These additives act as "competing bases," interacting with and effectively blocking the active silanol sites, preventing them from interacting with your analyte. A typical concentration is 0.1% v/v.
Section 2: Troubleshooting Peak Fronting
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can also affect quantification.[10]
FAQ 4: My this compound peak is fronting. What's the most likely cause?
The most frequent cause of peak fronting is column overload .[10][11] This can happen in two ways:
-
Mass Overload: The concentration of the analyte in the sample is too high, saturating the stationary phase at the column inlet.[11] Excess molecules travel through the column faster, eluting at the front of the peak.[10]
-
Volume Overload: The injection volume is too large for the column dimensions, leading to band broadening and a fronting peak shape.[11]
Another significant cause is sample solvent incompatibility . If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly on the column head, leading to distortion.[12][13]
Caption: Troubleshooting workflow for peak fronting.
FAQ 5: What are the step-by-step solutions for peak fronting?
Follow this protocol to diagnose and solve peak fronting.
Experimental Protocol: Diagnosing and Resolving Peak Fronting
-
Rule out Overload:
-
Prepare a 1:10 dilution of your sample using the same solvent.
-
Inject the diluted sample using the same injection volume.
-
If the peak shape improves and becomes more symmetrical, the original issue was mass overload.[10][11]
-
If fronting persists, reduce the injection volume by half and re-inject. If this resolves the issue, the cause was volume overload.[11]
-
-
Address Solvent Incompatibility:
-
If dilution does not solve the problem, the issue is likely the sample solvent.
-
Prepare your sample by dissolving or diluting it directly in the initial mobile phase.[12]
-
Inject the newly prepared sample. A significant improvement in peak shape confirms solvent mismatch as the cause.
-
-
Check for Other Issues:
Table 2: Hypothetical Data on Resolving Mass Overload
| Sample | Concentration (µg/mL) | Injection Volume (µL) | Asymmetry Factor (Af) | Observation |
| Original | 100 | 10 | 0.75 | Severe Fronting |
| Diluted | 10 | 10 | 0.98 | Symmetrical Peak |
| Original | 100 | 5 | 0.85 | Moderate Fronting |
Section 3: General FAQs and Best Practices
FAQ 6: Could my HPLC system be causing poor peak shape?
Yes, issues outside of chemistry can distort peaks. A key factor is extra-column volume , also known as dead volume. This refers to all the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector cell).[3]
-
Problem: Long or wide-diameter connection tubing between the injector, column, and detector can cause the analyte band to spread out, leading to broader and potentially tailing peaks.[3][13]
-
Solution: Minimize extra-column volume by using shorter lengths of tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches). Ensure all fittings are properly seated to eliminate any gaps.[3][11]
FAQ 7: What is a good starting point for developing a method for this compound?
Based on published methods, a robust starting point for analyzing Levodropropizine and its deuterated internal standard would be a reversed-phase HPLC method.
Table 3: Recommended Starting Method Parameters
| Parameter | Recommended Condition | Rationale / Reference |
| Column | C18, End-Capped (e.g., 4.6 x 150 mm, 5 µm) | Common for basic compounds; provides good retention and peak shape.[9][14] |
| Mobile Phase | Acetonitrile : Buffered Water (e.g., 30:70 v/v) | Acetonitrile often provides better peak shape than methanol.[14] |
| Aqueous Buffer | 10-20 mM Potassium Dihydrogen Phosphate or Ammonium Formate | Provides buffering capacity to maintain stable pH.[7][14] |
| pH | Adjust to 2.8 - 3.0 with Phosphoric or Formic Acid | Low pH minimizes silanol interactions, preventing tailing.[14][15] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[9][14] |
| Column Temperature | 30°C | Provides reproducible retention times.[14] |
| Detection | UV at 215-242 nm or MS/MS | Levodropropizine has UV absorbance; MS/MS provides high sensitivity and selectivity.[9][14][16] |
| Injection Volume | 10 µL | A good starting point, reduce if fronting occurs.[14] |
| Sample Diluent | Initial Mobile Phase Composition | Prevents peak distortion from solvent mismatch.[12] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 10. youtube.com [youtube.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. scispace.com [scispace.com]
- 15. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing ion suppression in LC-MS analysis of Levodropropizine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS analysis of Levodropropizine.
Troubleshooting Guides & FAQs
Q1: We are observing a significantly lower signal intensity for Levodropropizine than expected in our plasma samples. What could be the cause?
A significant drop in signal intensity for Levodropropizine, especially when analyzing complex biological matrices like plasma, is often attributed to a phenomenon known as ion suppression .[1][2][3] This occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
Several factors can contribute to ion suppression, including:
-
Matrix Effects: Components in the plasma, such as phospholipids, salts, and proteins, can compete with Levodropropizine for ionization.[3][4]
-
Poor Sample Cleanup: Inadequate removal of interfering substances during sample preparation is a primary cause of ion suppression.[1][5]
-
Chromatographic Co-elution: If matrix components elute from the LC column at the same time as Levodropropizine, they can suppress its signal.[2][3]
-
High Analyte Concentration: At very high concentrations, the detector response for an analyte can become non-linear, which may be mistaken for suppression.[2]
To confirm if ion suppression is occurring, a post-column infusion experiment is recommended.[2][4]
Q2: How can we perform a post-column infusion experiment to diagnose ion suppression?
A post-column infusion experiment helps to identify regions in the chromatogram where ion suppression is most significant.[2][4]
Experimental Protocol: Post-Column Infusion
-
Prepare a Standard Solution: Prepare a solution of Levodropropizine in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Set up the Infusion: Infuse this standard solution into the LC flow path after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-connector.
-
Acquire a Stable Baseline: Start the LC gradient without an injection and allow the infused Levodropropizine signal to stabilize, creating a constant elevated baseline.
-
Inject a Blank Matrix Sample: Inject an extracted blank plasma sample (a sample prepared using the same procedure as your study samples but without the analyte).
-
Analyze the Chromatogram: Monitor the infused Levodropropizine signal. Any dips or decreases in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression.[6]
The following diagram illustrates the setup for a post-column infusion experiment:
Caption: Workflow for a post-column infusion experiment.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for Levodropropizine in plasma?
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[3][5] For Levodropropizine in plasma, the most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[5][7] Protein precipitation (PPT) is a simpler but generally less clean method.[1][5]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for Levodropropizine | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed.[1] | Simple, fast, and inexpensive. | Often results in significant ion suppression due to the co-extraction of phospholipids and other matrix components.[5] |
| Liquid-Liquid Extraction (LLE) | Levodropropizine is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. A published method for Levodropropizine uses a mixture of dichloromethane and diethyl ether.[7][8] | Provides a cleaner extract than PPT, effectively removing many interfering substances.[5] | Can be more time-consuming and requires larger volumes of organic solvents. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Levodropropizine is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a small volume of solvent. | Offers the cleanest extracts, leading to the least amount of ion suppression. Highly selective and can concentrate the analyte.[1][4] | More expensive and requires method development to optimize the sorbent, wash, and elution steps. |
The following table provides a hypothetical comparison of the impact of these techniques on Levodropropizine signal intensity:
| Sample Preparation Method | Levodropropizine Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Neat Standard (in solvent) | 1,000,000 | 0% |
| Protein Precipitation | 350,000 | 65% |
| Liquid-Liquid Extraction | 750,000 | 25% |
| Solid-Phase Extraction | 920,000 | 8% |
Q4: Can you provide a detailed protocol for Liquid-Liquid Extraction (LLE) of Levodropropizine from plasma?
This protocol is based on a published method for the analysis of Levodropropizine in human plasma.[7][8]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 20 µL) of the internal standard working solution (e.g., Zolmitriptan, as used in a published method[7][8]).
-
Alkalinization: Add a basifying agent to ensure Levodropropizine is in its non-ionized form for efficient extraction. For example, add 200 µL of 0.1 M sodium hydroxide.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent mixture (e.g., dichloromethane:diethyl ether, 2:3 v/v).[7][8]
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS system.
The following diagram illustrates the LLE workflow:
Caption: Liquid-Liquid Extraction (LLE) workflow for Levodropropizine.
Q5: How can chromatographic conditions be optimized to reduce ion suppression?
Optimizing the chromatographic separation is a key strategy to move the Levodropropizine peak away from regions of significant ion suppression.[3][5]
-
Increase Chromatographic Resolution: Aim for better separation between Levodropropizine and co-eluting matrix components. This can be achieved by:
-
Modifying the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of interfering compounds.[5]
-
-
Use a Different Column Chemistry: If a standard C18 column is used, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to achieve a different selectivity.
-
Employ a Divert Valve: A divert valve can be programmed to send the initial part of the LC run (which often contains highly abundant, unretained, and suppression-causing compounds like salts and phospholipids) to waste instead of the mass spectrometer.
The logical workflow for troubleshooting ion suppression is as follows:
Caption: Troubleshooting workflow for ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Levodropropizine & Levodropropizine-d8 MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS transitions for Levodropropizine and its deuterated internal standard, Levodropropizine-d8. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Levodropropizine and this compound in positive ion mode ESI-MS/MS?
A1: The recommended multiple reaction monitoring (MRM) transitions are as follows:
-
Levodropropizine: The protonated molecule [M+H]⁺ at m/z 237.1 is selected as the precursor ion, which fragments to a primary product ion at m/z 120.0.[1]
-
This compound: The deuterated internal standard's protonated molecule [M+H]⁺ appears at m/z 245.2. This precursor ion fragments to a product ion at m/z 119.9.[2]
Q2: What is a suitable internal standard for the quantitative analysis of Levodropropizine?
A2: this compound is the ideal stable isotope-labeled internal standard due to its similar physicochemical properties and co-eluting chromatographic behavior with the analyte.[2] Alternatively, Zolmitriptan has also been successfully used as an internal standard.[1]
Q3: What are the typical mass spectrometer settings for the analysis of Levodropropizine?
A3: While optimal settings should be determined for each instrument, the following table provides a summary of reported MS/MS parameters for Levodropropizine and a commonly used internal standard, Zolmitriptan.
| Parameter | Levodropropizine | This compound (Estimated) | Zolmitriptan (IS) |
| Polarity | Positive | Positive | Positive |
| Precursor Ion (m/z) | 237.1 | 245.2 | 288.0 |
| Product Ion (m/z) | 120.0 | 119.9 | 58.0 |
Note: Specific values for declustering potential and collision energy for this compound were not explicitly found in the searched literature. The values for Levodropropizine can be used as a starting point for optimization, as the fragmentation pattern is expected to be very similar.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting Levodropropizine from plasma samples is liquid-liquid extraction (LLE).
-
Aliquot: Transfer a precise volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the working solution of this compound (or other suitable IS).
-
Alkalinization: Add a basic solution (e.g., 50 µL of 1M NaOH) to adjust the sample pH.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of a dichloromethane:diethyl ether mixture).
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to achieve phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate suitable for the column dimensions and particle size should be used.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended to minimize matrix effects and maintain peak shape.
Troubleshooting Guide
Issue: Low or No Signal for Levodropropizine or this compound
-
Possible Cause 1: Incorrect MS/MS Transitions.
-
Solution: Verify that the precursor and product ion m/z values are correctly entered in the instrument method. Infuse a standard solution of Levodropropizine and this compound directly into the mass spectrometer to confirm the parent and fragment ions.
-
-
Possible Cause 2: Suboptimal Ionization or Fragmentation.
-
Solution: Optimize the declustering potential (DP) and collision energy (CE) for both the analyte and the internal standard. Perform a compound optimization experiment by infusing a standard solution and varying these parameters to maximize the signal intensity of the product ions.
-
-
Possible Cause 3: Poor Extraction Recovery.
-
Solution: Evaluate the efficiency of the liquid-liquid extraction procedure. Ensure the pH of the aqueous phase is optimized for the extraction of Levodropropizine. Experiment with different organic extraction solvents to improve recovery.
-
Issue: High Background Noise or Interfering Peaks
-
Possible Cause 1: Matrix Effects.
-
Solution: Matrix components co-eluting with the analyte can suppress or enhance its ionization. Improve the sample clean-up process. A more rigorous extraction method or the use of a solid-phase extraction (SPE) protocol may be necessary. Adjusting the chromatographic gradient to better separate the analyte from interfering matrix components can also be effective.
-
-
Possible Cause 2: Contamination from Sample Collection Tubes or Solvents.
-
Solution: Use high-purity solvents and test different types of sample collection tubes to identify and eliminate sources of contamination.
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Incompatible Reconstitution Solvent.
-
Solution: Ensure the solvent used to reconstitute the sample after evaporation is of a similar or weaker elution strength than the initial mobile phase.
-
-
Possible Cause 3: Secondary Interactions with the Column.
-
Solution: Adjust the pH of the mobile phase to ensure Levodropropizine is in a consistent ionic state.
-
Visualizations
Caption: Experimental workflow for Levodropropizine analysis.
Caption: Troubleshooting logic for low signal issues.
References
Troubleshooting poor recovery of Levodropropizine-d8 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Levodropropizine-d8 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, an internal standard, can stem from several factors throughout the analytical workflow. The most common issues are related to the sample extraction process, matrix effects, and the stability of the internal standard itself. It is crucial to systematically evaluate each step to pinpoint the source of the low recovery.
Q2: How do the physicochemical properties of Levodropropizine affect its extraction?
Understanding the physicochemical properties of Levodropropizine is key to optimizing its extraction.
| Property | Value | Implication for Extraction |
| pKa (Strongest Acidic) | 14[1] | Levodropropizine is a weak acid. |
| pKa (Strongest Basic) | 7.02 | As a phenylpiperazine derivative, it behaves as a weak base. Extraction pH should be adjusted to keep it in a non-ionized state for efficient extraction into organic solvents. |
| logP | 0.63[1] | This indicates moderate lipophilicity, suggesting that it can be extracted using a range of organic solvents. |
| Water Solubility | 97.1 mg/mL[1] | Levodropropizine is slightly soluble in water[2]. |
Q3: What are typical recovery rates for Levodropropizine extraction?
Published methods have demonstrated good recovery for Levodropropizine. For instance, a liquid-liquid extraction (LLE) method reported an average absolute recovery of 70.28%[3]. While this specific value is for the parent drug, a well-optimized method should yield comparable and consistent recovery for the deuterated internal standard.
Troubleshooting Poor Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A flowchart outlining the systematic steps for troubleshooting poor this compound recovery.
Internal Standard (IS) Integrity
-
Problem: The this compound stock solution may have degraded, or its concentration may be incorrect.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a reliable source.
-
Verify the concentration of the new stock solution by comparing it against a certified reference material, if available.
-
Assess stability: Levodropropizine has shown degradation under certain stress conditions, including acidic, alkaline, and oxidative environments[4][5]. Ensure that the solvent used for the stock solution is appropriate and that the solution is stored correctly (e.g., at -20°C or -80°C in a light-protected environment)[6].
-
Sample Extraction Procedure
The choice of extraction method and its parameters are critical for good recovery.
-
Problem: Inefficient partitioning of this compound from the aqueous sample matrix to the organic extraction solvent.
-
Troubleshooting Steps:
-
pH Adjustment: Levodropropizine has a basic pKa of 7.02, meaning it is ionized at acidic pH. To ensure it is in its non-ionized, more organic-soluble form, the sample pH should be adjusted to be basic (pH > 8) before extraction[6][7].
-
Solvent Selection: A mixture of dichloromethane and diethyl ether (2:3, v/v) has been successfully used for LLE of Levodropropizine from plasma[6][7]. If recovery is still low, consider testing other water-immiscible organic solvents of varying polarity.
-
Extraction Volume and Shaking: Ensure a sufficient volume of extraction solvent is used and that vortexing or shaking is adequate to facilitate partitioning.
-
-
Problem: Poor retention of this compound on the SPE sorbent or incomplete elution.
-
Troubleshooting Steps:
-
Sorbent Selection: For a compound with Levodropropizine's properties, a mixed-mode cation exchange or a polymeric reversed-phase sorbent could be effective.
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to activate the sorbent and create the appropriate environment for sample loading.
-
Loading Conditions: The pH of the sample during loading is crucial. For a cation exchange sorbent, a slightly acidic pH would ensure this compound is positively charged and retains well.
-
Wash Steps: Use a weak organic solvent to wash away interferences without prematurely eluting the analyte.
-
Elution Step: A sufficiently strong organic solvent, possibly with a modifier (e.g., a small amount of ammonia for cation exchange) will be needed for complete elution.
-
Matrix Effects
-
Problem: Co-extracted endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to apparent low recovery[8][9].
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using LLE, a back-extraction step might help. If using SPE, optimize the wash steps to remove more matrix components.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A longer gradient or a different stationary phase might be necessary.
-
Post-Extraction Spike Analysis: To confirm matrix effects, compare the peak area of this compound spiked into an extracted blank matrix with the peak area of the same amount spiked into a clean solvent. A significant difference indicates the presence of matrix effects.
-
Experimental Protocols
Validated Liquid-Liquid Extraction (LLE) Protocol for Levodropropizine in Human Plasma
This protocol is adapted from a published LC-MS/MS method[6][7].
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a dichloromethane-diethyl ether (2:3, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
-
Diagram: Liquid-Liquid Extraction Workflow
Caption: A step-by-step diagram of a liquid-liquid extraction protocol for Levodropropizine.
Typical LC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of Levodropropizine.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 4.6 mm x 100 mm, 5 µm)[6] |
| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate or formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Levodropropizine) | m/z 237 -> m/z 120[10][11] |
| MRM Transition (this compound) | To be determined based on deuteration pattern |
By systematically working through these troubleshooting steps and utilizing the provided protocols as a baseline, researchers can effectively diagnose and resolve issues related to the poor recovery of this compound in their sample extraction workflows.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levodropropizine | 99291-25-5 [chemicalbook.com]
- 3. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijipls.co.in [ijipls.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing isotopic cross-contribution in Levodropropizine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution during the analysis of Levodropropizine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of Levodropropizine, particularly when using LC-MS/MS.
Issue 1: Inaccurate Quantification due to Isotopic Cross-Contribution
Question: My calibration curve for Levodropropizine is non-linear at higher concentrations, and I suspect isotopic cross-contribution from the analyte to my stable isotope-labeled internal standard (SIL-IS). How can I mitigate this?
Answer:
Isotopic cross-contribution can lead to inaccurate quantification, especially when the analyte concentration is significantly higher than the SIL-IS concentration. This occurs when the natural isotopic abundance of the analyte contributes to the signal of the SIL-IS. Here are steps to troubleshoot and resolve this issue:
-
Confirm Isotopic Overlap:
-
The molecular formula for Levodropropizine is C₁₃H₂₀N₂O₂.[1]
-
The natural abundance of ¹³C is approximately 1.1%. In a molecule with 13 carbon atoms, there is a non-negligible probability of having one or more ¹³C atoms, leading to M+1 and M+2 isotopes.
-
If you are using a deuterated internal standard such as Levodropropizine-d5 or Levodropropizine-d8, the M+n peak of the unlabeled Levodropropizine may overlap with the precursor ion of the SIL-IS.[2][3]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Ensure baseline separation between Levodropropizine and its SIL-IS. While co-elution is generally desired for internal standards to compensate for matrix effects, slight separation can help distinguish between the two signals if there is significant cross-contribution.[4]
-
Optimize SIL-IS Concentration: The concentration of the SIL-IS should be optimized to produce a response comparable to the analyte at the mid-point of the calibration curve. Using an excessively high concentration of SIL-IS can lead to ion suppression.[5]
-
Select a Less Abundant Isotope of the SIL-IS: Instead of monitoring the most abundant precursor ion for the SIL-IS, select a less abundant, higher mass isotope (e.g., M+2) that has minimal or no contribution from the analyte's natural isotopes.[5][6] This is a highly effective method to mitigate cross-signal contribution.
-
Accurate Calculation of Isotopic Interference: A methodology exists for the accurate calculation of isotopic interferences, which can be much lower than estimations based solely on molecular isotope abundance. This can guide the selection of an appropriate SIL-IS and labeling scheme.[7]
-
Issue 2: Poor Peak Shape and Retention Time Shifts
Question: I am observing peak tailing/fronting and inconsistent retention times for Levodropropizine. What are the potential causes and solutions?
Answer:
Poor peak shape and retention time instability can compromise the accuracy and precision of your analysis. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Levodropropizine. Ensure the pH is at least 2 units away from the pKa of Levodropropizine to maintain a consistent ionization state and good peak shape. Inconsistent mobile phase preparation can lead to retention time shifts.
-
Column Contamination: Buildup of matrix components from biological samples can lead to active sites on the column, causing peak tailing. Implement a robust sample preparation method and use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.
-
Column Overloading: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume.
-
System Contamination: Contamination in the LC system, including tubing, injector, and ion source, can lead to various issues. Regular system cleaning and maintenance are essential.[8]
Frequently Asked Questions (FAQs)
Q1: What is a suitable stable isotope-labeled internal standard (SIL-IS) for Levodropropizine analysis?
A1: Deuterated Levodropropizine, such as Levodropropizine-d5 or this compound, are commonly used and commercially available SIL-IS.[2][3] These standards are ideal as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing accurate correction for matrix effects and instrument variability.
Q2: What are the typical MRM transitions for Levodropropizine and its deuterated internal standards?
A2: Based on published literature, a common multiple reaction monitoring (MRM) transition for Levodropropizine is m/z 237 -> m/z 120.[9][10] For a deuterated standard like this compound, the precursor ion would be shifted by +8 (i.e., m/z 245). The product ion may or may not be shifted depending on which part of the molecule contains the deuterium labels. It is crucial to optimize the MRM transitions in your own laboratory to ensure specificity and sensitivity. A full-scan product ion spectrum can help in selecting the most abundant and specific fragment ions.[11]
Q3: What are the key validation parameters to consider for a bioanalytical method for Levodropropizine?
A3: According to ICH guidelines, the key validation parameters for a bioanalytical method include:[12][13]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q4: Can isobaric metabolites interfere with Levodropropizine analysis?
A4: Yes, isobaric metabolites, which have the same nominal mass as the parent drug, can be a source of interference in LC-MS/MS analysis.[14] If an isobaric metabolite produces the same MRM transition as Levodropropizine, it can lead to overestimation of the drug concentration. It is essential to achieve chromatographic separation of the analyte from any potential isobaric metabolites. During method development, it is advisable to analyze samples from preclinical or clinical studies to check for the presence of such interferences.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of Levodropropizine from plasma samples.[15]
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of the SIL-IS working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of a basic solution (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an organic extraction solvent mixture (e.g., dichloromethane-diethyl ether, 2:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for Levodropropizine analysis.[9][15]
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for Levodropropizine analysis.
Table 1: Linearity and Sensitivity of Levodropropizine Bioanalytical Methods
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 0.25 - 500 | 0.25 | [9] |
| LC-MS/MS | 0.25 - 500 | 0.25 | [15] |
| GC-MS | Not specified | 5 | [16] |
Table 2: Precision and Accuracy of a Levodropropizine LC-MS/MS Method[15]
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 8.1 | < 11.5 | 87.6 - 112 |
| Medium | < 8.1 | < 11.5 | 87.6 - 112 |
| High | < 8.1 | < 11.5 | 87.6 - 112 |
Visualizations
Caption: Experimental workflow for Levodropropizine analysis.
Caption: Logic of isotopic cross-contribution.
References
- 1. Levodropropizine | Simson Pharma Limited [simsonpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levodropropizine-d5 ((S)-(-)-Dropropizine-d5) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 4. myadlm.org [myadlm.org]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Stability-Indicating LC-Method for the Simultaneous Estimation of Levodropropizine, Chloropheniramine, Methylparaben, Propylparaben, and Levodropropizine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatographic-mass spectrometric determination of levodropropizine plasma levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-eluting interferences in Levodropropizine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Levodropropizine. Our aim is to help you overcome common challenges, with a particular focus on co-eluting interferences, to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the bioanalysis of Levodropropizine?
A1: The primary challenges in Levodropropizine bioanalysis often revolve around achieving adequate sensitivity and selectivity in complex biological matrices like plasma. Key issues include:
-
Co-eluting endogenous interferences: Components from the plasma matrix, such as phospholipids, can co-elute with Levodropropizine, leading to ion suppression or enhancement in the mass spectrometer.
-
Metabolite interference: Levodropropizine is metabolized in the liver, and its metabolites may co-elute or undergo in-source fragmentation to generate ions with the same mass-to-charge ratio as the parent drug.
-
Low concentrations: Achieving the necessary lower limit of quantification (LLOQ) for pharmacokinetic studies requires highly sensitive and optimized methods.
-
Method variability: Inconsistent sample preparation and chromatographic conditions can lead to poor reproducibility of results.
Q2: What is a typical starting point for a Levodropropizine LC-MS/MS method?
A2: A common approach for Levodropropizine bioanalysis involves reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A good starting point would be:
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction (LLE) or a more targeted phospholipid removal solid-phase extraction (SPE).
-
Chromatography: A C18 analytical column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium formate or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification.
Q3: Which internal standard (IS) is recommended for Levodropropizine analysis?
A3: The use of a stable isotope-labeled (SIL) internal standard, such as Levodropropizine-d8, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[1] If a SIL-IS is unavailable, a structural analog that is not a metabolite and has similar chromatographic and ionization properties can be used. Zolmitriptan has been successfully used as an internal standard in published methods.[2]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression or enhancement.
Potential Cause: Co-eluting endogenous matrix components, most commonly phospholipids, are interfering with the ionization of Levodropropizine in the mass spectrometer's source.
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment. Infuse a constant flow of Levodropropizine solution into the LC eluent post-column and inject a blank, extracted plasma sample. A dip or rise in the baseline signal at the retention time of Levodropropizine indicates ion suppression or enhancement, respectively.
-
Improve Chromatographic Separation:
-
Modify the gradient elution profile to better separate Levodropropizine from the region of matrix interference.
-
Experiment with different stationary phases (e.g., a phenyl-hexyl column) that may offer different selectivity for Levodropropizine and interfering components.
-
-
Enhance Sample Preparation:
-
Phospholipid Removal: This is often the most effective solution. Standard protein precipitation is often insufficient for removing phospholipids. Implement a specific phospholipid removal strategy:
-
Solid-Phase Extraction (SPE): Use specialized SPE cartridges or plates designed for phospholipid removal (e.g., HybridSPE®, Ostro™).
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate Levodropropizine from phospholipids. A common method involves extraction with a mixture of dichloromethane and diethyl ether.[3][4]
-
-
Sample Dilution: If sensitivity allows, diluting the sample post-extraction can reduce the concentration of interfering components.
-
Issue 2: An unexpected peak is co-eluting with my Levodropropizine peak.
Potential Cause 1: Endogenous Interference
See troubleshooting steps for Issue 1 . Improved sample cleanup and chromatography are key.
Potential Cause 2: Metabolite Interference
Levodropropizine is known to be metabolized, with major metabolites including p-hydroxy-levodropropizine and their conjugated forms (e.g., glucuronides or sulfates).[3] These metabolites, particularly the labile conjugates, can pose a significant challenge.
Troubleshooting Steps:
-
Investigate In-Source Fragmentation:
-
Phase II metabolites like glucuronides are often thermally unstable and can fragment back to the parent drug in the hot ESI source. This will result in a signal at the MRM transition of Levodropropizine, but at the retention time of the metabolite.
-
To check for this, analyze a sample using a precursor ion scan for the product ion of Levodropropizine (m/z 120). This will reveal all parent ions that can fragment to this product ion. If you see a signal at the retention time of the interference, it may be a metabolite.
-
-
Chromatographic Separation of Metabolites:
-
Adjust the chromatographic method to separate the parent drug from its metabolites. Since metabolites are generally more polar, they may elute earlier than the parent drug in reversed-phase chromatography. A shallower gradient or a longer column may be necessary to achieve separation.
-
-
Sample Pre-treatment with Hydrolysis:
-
To confirm the presence of glucuronide or sulfate conjugates, treat a sample with an appropriate enzyme (β-glucuronidase or sulfatase). An increase in the peak area of the parent drug or the appearance of the aglycone metabolite after hydrolysis can confirm the presence of the conjugate.
-
Issue 3: Poor peak shape (tailing, fronting, or splitting).
Potential Causes & Solutions:
-
Column Overload: Inject a lower concentration of the analyte.
-
Column Contamination: Back-flush the column or use a guard column. Phospholipid buildup can also cause poor peak shape.
-
Inappropriate Mobile Phase pH: Levodropropizine is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape on the chosen column.
-
Secondary Interactions with the Stationary Phase: Add a small amount of a competitor, like triethylamine, to the mobile phase to block active sites on the silica.
-
Injector Issues: Ensure the injector is not partially blocked and that the injection volume is appropriate.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for the extraction of Levodropropizine from human plasma.[3][4]
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., Zolmitriptan in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 1 mL of extraction solvent (e.g., a 2:3 v/v mixture of dichloromethane and diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Sample Preparation: Phospholipid Removal SPE
This is a general protocol for using a phospholipid removal plate (e.g., Ostro™).
-
To the wells of the phospholipid removal plate, add 100 µL of plasma containing the internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Mix thoroughly by aspirating and dispensing.
-
Apply vacuum to pull the sample through the plate into a collection plate.
-
The resulting filtrate is free of proteins and phospholipids and can be directly injected or evaporated and reconstituted if further concentration is needed.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Levodropropizine Bioanalysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18, 2.0 x 100 mm, 3 µm | [1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | Isocratic: 70:30 (A:B) | [1] |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 10 µL | |
| Column Temperature | 40°C | |
| MS System | ||
| Ionization Mode | ESI Positive | [2] |
| MRM Transition (Levodropropizine) | m/z 237 -> m/z 120 | [2] |
| MRM Transition (Zolmitriptan IS) | m/z 288 -> m/z 58 | [2] |
| Dwell Time | 200 ms | |
| Ion Source Temperature | 500°C | |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Recommended experimental workflow for Levodropropizine bioanalysis.
Caption: Logical troubleshooting workflow for co-eluting interferences.
References
- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 4. go.drugbank.com [go.drugbank.com]
Refinement of liquid-liquid extraction protocols for Levodropropizine
Technical Support Center: Levodropropizine Liquid-Liquid Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining liquid-liquid extraction (LLE) protocols for Levodropropizine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is Levodropropizine and why is Liquid-Liquid Extraction (LLE) a common method for its analysis?
Levodropropizine is a peripherally acting, non-opioid antitussive (cough suppressant) agent.[1][2] LLE is a widely used sample preparation technique in pharmaceutical analysis for its simplicity, low cost, and effectiveness in separating target analytes from complex matrices like plasma, serum, or syrup formulations.[3][4] For Levodropropizine, LLE is crucial for isolating the drug from biological fluids, removing interfering substances (like proteins and salts), and concentrating the sample before analysis by methods such as HPLC or LC-MS/MS.[5][6]
Q2: What are the critical physicochemical properties of Levodropropizine to consider for LLE protocol development?
The most important properties are its pKa and solubility. Levodropropizine is a basic compound, containing a piperazine group, with a pKa of 7.65 for the strongest basic site.[7] It is slightly soluble in water but freely soluble in dilute acetic acid and methanol.[8] This basic nature is key to optimizing the extraction protocol. By adjusting the pH of the aqueous sample to be at least 2 units above the pKa (i.e., pH > 9.65), Levodropropizine will be in its neutral, un-ionized form, which maximizes its partitioning into an immiscible organic solvent.[9]
Q3: How do I select an appropriate organic solvent for Levodropropizine extraction?
Solvent selection depends on maximizing the recovery of Levodropropizine while minimizing the co-extraction of impurities. Key factors include:
-
Polarity: The solvent should effectively solvate the neutral form of Levodropropizine.
-
Immiscibility with Water: The solvent must not be miscible with the aqueous sample to ensure proper phase separation.
-
Volatility: A lower boiling point solvent is often preferred for easy removal post-extraction.
-
Selectivity: The solvent should ideally not extract compounds that could interfere with the final analysis.
Published methods have successfully used mixtures like chloroform-2-propanol (9:1, v/v) and dichloromethane-diethyl ether (2:3, v/v) for extracting Levodropropizine from plasma.[6]
Q4: What is "back extraction" and can it be used to improve the purity of the Levodropropizine extract?
Back extraction is a technique to further purify the analyte.[9] After extracting the neutral Levodropropizine into the organic phase, it can be "washed" by mixing it with a fresh acidic aqueous solution (e.g., pH < 5.65). In this acidic environment, Levodropropizine becomes protonated (charged) and partitions back into the new aqueous phase, leaving many neutral, lipid-soluble impurities behind in the organic layer. The pH of this new aqueous phase can then be raised again to repeat the extraction into a fresh organic solvent, resulting in a much cleaner sample.
Troubleshooting Guide
Problem: A stable emulsion has formed between the aqueous and organic layers.
-
Cause: Emulsions are common when extracting from biological matrices containing high concentrations of lipids, proteins, or surfactants.[10] Vigorous shaking or vortexing can also contribute to their formation.[11]
-
Solutions:
-
Mechanical Disruption: Gently swirl or rock the separatory funnel instead of shaking vigorously.[10] If an emulsion has already formed, sometimes letting it stand is sufficient for the phases to separate.[12]
-
Centrifugation: Centrifuging the sample can force the separation of the layers and break the emulsion.[10]
-
"Salting Out": Add a small amount of a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer.[12][13] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and helping to break the emulsion.[14]
-
Filtration: In difficult cases, filtering the entire mixture through a bed of Celite or glass wool can help break the emulsion.[13]
-
Problem: The recovery of Levodropropizine is low.
-
Cause: Low recovery can result from incomplete extraction, often due to suboptimal pH, an inappropriate solvent, or an insufficient solvent-to-sample ratio.
-
Solutions:
-
Verify pH: Ensure the pH of the aqueous sample is basic (e.g., pH > 9.5) to keep Levodropropizine in its neutral, extractable form.[9] One study successfully used a pH of 8.9.
-
Optimize Solvent-to-Sample Ratio: Increase the volume of the organic solvent. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point for optimization.[9]
-
Perform Multiple Extractions: Instead of one large-volume extraction, perform two or three sequential extractions with smaller volumes of fresh organic solvent. Combining the organic fractions will yield a higher recovery.
-
Increase Mixing Time: Ensure sufficient contact time between the two phases by gently mixing for a longer duration.
-
Problem: The phase separation is very slow or the interface is not sharp.
-
Cause: This can be due to the solvents having similar densities or the presence of particulates and macromolecules at the interface.
-
Solutions:
-
Check Solvent Densities: If using a solvent mixture, ensure its density is significantly different from the aqueous phase. For example, chloroform and dichloromethane are denser than water, while diethyl ether is less dense.
-
Filter the Sample: Before extraction, consider filtering or centrifuging the initial sample to remove any solid particulates.
-
Temperature Adjustment: Gently warming or cooling the separatory funnel can sometimes improve phase separation by altering the densities and viscosities of the liquids.[11]
-
Data Presentation
Table 1: Physicochemical Properties of Levodropropizine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White Solid | [8] |
| pKa (Strongest Basic) | 7.65 | [7] |
| pKa (Predicted Acidic) | 14.21 | [8][15] |
| Solubility | Slightly soluble in water; Freely soluble in methanol and dilute acetic acid. |[8] |
Table 2: Example LLE Protocol Parameters for Levodropropizine from Human Plasma
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Sample | 200 µL Serum or Plasma | Plasma |
| Aqueous Phase Modifier | 200 µL of 0.1 M Na₂HPO₄, pH 8.9 | Basic environment (specifics not detailed) |
| Organic Solvent | 5 mL of Chloroform-2-propanol (9:1, v/v) | Dichloromethane-diethyl ether (2:3, v/v) |
| Internal Standard | p-methoxylevodropropizine | Zolmitriptan |
| Outcome | Limit of detection ~1-2 ng/mL | Limit of quantitation = 0.25 ng/mL |
Experimental Protocols
Protocol: LLE of Levodropropizine from Human Plasma for HPLC-MS/MS Analysis
This protocol is adapted from a validated method for quantifying Levodropropizine in human plasma.[6]
1. Materials and Reagents:
-
Human plasma (collected in tubes with anticoagulant, e.g., EDTA)
-
Levodropropizine standard
-
Internal Standard (IS) solution (e.g., Zolmitriptan)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium hydroxide or Sodium hydroxide (for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream evaporator)
-
Reconstitution solvent (mobile phase)
2. Sample Preparation:
-
Pipette 200 µL of human plasma into a clean 2 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and briefly vortex.
-
To render the sample basic, add 20 µL of 1M NaOH. Vortex for 30 seconds. This step ensures Levodropropizine is in its neutral form.
3. Liquid-Liquid Extraction:
-
Add 1.0 mL of the extraction solvent (dichloromethane-diethyl ether, 2:3 v/v) to the tube.
-
Cap the tube and vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
4. Isolation and Evaporation:
-
Carefully transfer the upper organic layer (approximately 800-900 µL) into a new clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water mixture).
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
Mandatory Visualizations
Caption: General workflow for the liquid-liquid extraction of Levodropropizine.
Caption: Decision tree for troubleshooting emulsion formation during LLE.
Caption: Logic for pH adjustment based on Levodropropizine's pKa.
References
- 1. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levodropropizine - Wikipedia [en.wikipedia.org]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Levodropropizine | 99291-25-5 [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. azom.com [azom.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Page loading... [guidechem.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Levodropropizine: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Levodropropizine, a peripherally acting antitussive agent, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of analytical methods for Levodropropizine, with a focus on the cross-validation of techniques employing a deuterated internal standard, Levodropropizine-d8, versus those using non-deuterated alternatives.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers the most effective means to compensate for variations in sample preparation, chromatographic retention, and matrix effects, thereby ensuring the highest degree of accuracy and precision.
A key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that both the analyte and the internal standard behave similarly during extraction, chromatography, and ionization, leading to superior correction for any potential variability.
Comparative Analysis of Analytical Methods
This guide compares two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levodropropizine in human plasma: one utilizing this compound as the internal standard and another employing Zolmitriptan, a structurally unrelated molecule.
Table 1: Comparison of UPLC-MS/MS and LC-MS/MS Method Parameters
| Parameter | UPLC-MS/MS with this compound[1] | LC-MS/MS with Zolmitriptan[2] |
| Internal Standard | This compound | Zolmitriptan |
| Chromatography | UPLC | HPLC |
| Column | C18 (2.0 x 100 mm, 3 µm) | C18 |
| Mobile Phase | 5 mM aqueous ammonium format and acetonitrile (70:30, v/v) | Not specified in detail |
| Detection | Triple Quadrupole Mass Spectrometer (Positive ESI, MRM) | Tandem Mass Spectrometer (TurboIon Spray) |
| MRM Transition (Analyte) | m/z 237.10 → 119.90 | m/z 237 → 120 |
| MRM Transition (IS) | m/z 245.20 → 119.90 | m/z 288 → 58 |
| Retention Time (Analyte) | ~1.30 min | 1.6 min |
| Retention Time (IS) | ~1.30 min | 1.4 min |
| Linearity Range | 5 - 1000 ng/mL | 0.25 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.25 ng/mL |
Table 2: Comparison of Method Validation Data
| Validation Parameter | UPLC-MS/MS with this compound[1] | LC-MS/MS with Zolmitriptan[2] |
| Intra-day Precision (%CV) | Not explicitly stated, but method fully verified | < 8.1% |
| Inter-day Precision (%CV) | Not explicitly stated, but method fully verified | < 11.5% |
| Accuracy | Not explicitly stated, but method fully verified | 87.6 - 112% |
| Matrix Effect | Method validated for matrix effect | Not explicitly stated |
| Stability | Method validated for stability | Not explicitly stated |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Levodropropizine in Human Plasma using this compound
This protocol is based on the method described by a 2022 study in Metabolites[1].
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Analysis:
-
System: Xevo™ TQ-XS triple quadrupole mass spectrometer with a C18 column (2.0 x 100 mm, 3 µm).
-
Mobile Phase: 5 mM aqueous ammonium formate and acetonitrile (70:30, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Levodropropizine: m/z 237.10 → 119.90.
-
This compound: m/z 245.20 → 119.90.
-
Protocol 2: LC-MS/MS Quantification of Levodropropizine in Human Plasma using Zolmitriptan
This protocol is based on the method described by Tang et al. (2005)[2].
1. Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 50 µL of Zolmitriptan internal standard solution.
-
Add 50 µL of 1 M NaOH.
-
Add 1 mL of a mixture of dichloromethane and diethyl ether (2:3, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
System: Tandem mass spectrometer with a TurboIon Spray interface and a C18 column.
-
Mobile Phase: Not specified in detail.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: TurboIon Spray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Levodropropizine: m/z 237 → 120.
-
Zolmitriptan: m/z 288 → 58.
-
Discussion and Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of bioanalytical data.
-
This compound: The use of a stable isotope-labeled internal standard is the most robust approach for quantitative LC-MS/MS analysis. The co-elution of Levodropropizine and this compound ensures that any matrix-induced ion suppression or enhancement, as well as variations in extraction recovery and instrument response, affect both the analyte and the internal standard to the same extent. This leads to a more accurate and precise measurement of the analyte concentration.
-
Zolmitriptan: While the use of a structurally unrelated internal standard like Zolmitriptan can correct for some variability in sample processing and instrument performance, it may not adequately compensate for matrix effects that are specific to the analyte. Differences in chromatographic retention times and ionization efficiencies between Levodropropizine and Zolmitriptan can lead to differential responses in the presence of interfering substances from the biological matrix, potentially compromising the accuracy of the results.
Recommendation: For the cross-validation of analytical methods for Levodropropizine, and for all bioanalytical studies requiring high accuracy and precision, the use of this compound as an internal standard is strongly recommended. The data generated using this approach is more likely to be reliable and reproducible, which is critical for making informed decisions in drug development. While methods using non-deuterated internal standards can be validated and used, they carry a higher inherent risk of unaccounted matrix effects, which should be carefully evaluated during method development and validation.
References
Levodropropizine-d8 in Bioanalysis: A Comparative Guide to Internal Standards
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. For researchers and drug development professionals working with the antitussive agent Levodropropizine, its deuterated analog, Levodropropizine-d8, has emerged as a preferred internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of this compound with other internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in bioanalytical methods to correct for the variability inherent in sample preparation and analysis.[1][2] They are compounds with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. By tracking the analyte-to-internal standard peak area ratio, analysts can compensate for fluctuations in extraction efficiency, matrix effects, and instrument response.[1][2]
This compound: The Gold Standard
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][3][4][5][6] In this compound, eight hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a molecule that is chemically identical to Levodropropizine but has a higher mass, allowing it to be distinguished by a mass spectrometer.
The primary advantage of using a SIL internal standard is that its physicochemical properties are nearly identical to the analyte.[6] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.
Comparison with Structural Analog Internal Standards
Before the widespread availability of SIL internal standards, structural analogs were commonly used. These are compounds that are chemically similar but not identical to the analyte. While they can compensate for some variability, their different chemical nature can lead to discrepancies in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.[1]
A study on the determination of Levodropropizine in human plasma utilized zolmitriptan, a structural analog, as the internal standard. While the method was validated, the use of a structural analog introduces a higher potential for differential matrix effects and extraction recovery compared to a SIL internal standard.
Performance Data: A Comparative Overview
The following table summarizes the key performance characteristics of this compound and a representative structural analog internal standard based on published literature. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Zolmitriptan) | Rationale for Performance |
| Co-elution with Analyte | Nearly identical retention time[7] | Different retention time | Identical chemical structure of SIL IS leads to similar chromatographic behavior. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution of SIL IS with the analyte ensures they experience similar matrix-induced ion suppression or enhancement.[1] Structural analogs with different retention times may elute in a region with a different matrix effect profile. |
| Extraction Recovery Tracking | High | Moderate to Low | Similar physicochemical properties of SIL IS ensure it closely mimics the extraction behavior of the analyte.[5] |
| Accuracy and Precision | Excellent | Good to Excellent | Superior correction for variability by SIL IS generally leads to higher accuracy and precision.[8] |
| Potential for Isotope Effects | Low but possible | Not applicable | Deuteration can sometimes lead to a slight shift in retention time, which in rare cases can result in differential matrix effects.[5][9] |
| Commercial Availability & Cost | Generally higher cost | Generally lower cost and more readily available | The synthesis of SIL internal standards is a more complex and costly process. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Levodropropizine using both a SIL internal standard (this compound) and a structural analog internal standard.
Method 1: Levodropropizine Analysis using this compound Internal Standard
This method is adapted from a pharmacokinetic study of Levodropropizine in human plasma.[7]
-
Sample Preparation:
-
Aliquot 100 µL of human plasma.
-
Add the internal standard solution (this compound).
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.0 × 100 mm, 3 µm)
-
Mobile Phase: 5 mM aqueous ammonium formate and acetonitrile (70:30, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Method 2: Levodropropizine Analysis using a Structural Analog Internal Standard (Zolmitriptan)
This method is based on a published bioanalytical method for Levodropropizine.
-
Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard solution (Zolmitriptan).
-
Add a basifying agent (e.g., sodium hydroxide).
-
Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18 column
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
MS System: Tandem mass spectrometer
-
Ionization Mode: TurboIon Spray ionization
-
MRM Transitions:
-
Levodropropizine: m/z 237 → 120
-
Zolmitriptan: m/z 288 → 58
-
-
Visualizing the Workflow
The following diagrams illustrate the typical bioanalytical workflow and the logical relationship in choosing an internal standard.
Bioanalytical workflow for Levodropropizine quantification.
Decision factors for internal standard selection.
Conclusion
For the quantitative bioanalysis of Levodropropizine, the use of its stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to more accurate and reliable data. While structural analog internal standards can be employed, and validated methods exist, they carry a higher inherent risk of analytical error. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of reagents. However, for regulatory submissions and studies requiring the highest level of data integrity, this compound is the unequivocal choice.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. myadlm.org [myadlm.org]
A Comparative Guide to Levodropropizine Quantification: Evaluating the Accuracy and Precision with Levodropropizine-d8
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Levodropropizine, a non-narcotic antitussive agent. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Levodropropizine-d8, and its comparison with an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Zolmitriptan as an internal standard.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, in bioanalytical methods is considered the gold standard for compensating for matrix effects and variability in sample processing and instrument response. This guide presents data from a UPLC-MS/MS method employing this compound, demonstrating its high accuracy and precision in the quantification of Levodropropizine in human plasma.[1] A comparative analysis with an LC-MS/MS method that uses a different structural analog, Zolmitriptan, as an internal standard is also provided to offer a broader perspective on available analytical strategies.[2][3] Both methods demonstrate suitability for pharmacokinetic studies, but the use of a deuterated internal standard is often preferred for its ability to more closely mimic the behavior of the analyte during extraction and ionization.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the two compared analytical methods.
Table 1: Method Performance Comparison
| Parameter | Levodropropizine with this compound (UPLC-MS/MS) | Levodropropizine with Zolmitriptan (LC-MS/MS) |
| Linearity Range | 5 - 1000 ng/mL | 0.25 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but method was fully validated | < 8.1% |
| Inter-day Precision (%CV) | Not explicitly stated, but method was fully validated | < 11.5% |
| Accuracy | Not explicitly stated, but method was fully validated | 87.6 - 112% |
Data for the this compound method is based on a study that confirmed the method was fully verified according to FDA guidance, which includes assessments of selectivity, sensitivity, accuracy, precision, carry-over, stability, and matrix effect.[1] Specific percentage values for accuracy and precision were not detailed in the provided abstract. The Zolmitriptan method provides more explicit values from its validation.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing results.
Method 1: Levodropropizine Quantification with this compound Internal Standard
This method employs UPLC-MS/MS for the determination of Levodropropizine in human plasma.[1]
Sample Preparation:
-
Plasma samples are collected from subjects.
-
This compound is used as the internal standard.
-
The specific extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) was optimized with reference to a previous analytical method report.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: C18 column (2.0 × 100 mm, 3 μm)
-
Mobile Phase: 5 mM aqueous ammonium formate and acetonitrile (70:30, v/v)
-
Retention Time: Approximately 1.30 min for both Levodropropizine and this compound
Mass Spectrometry Conditions:
-
Instrument: XevoTM TQ-XS triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levodropropizine: m/z 237.10 → 119.90
-
This compound: m/z 245.20 → 119.90
-
Method 2: Levodropropizine Quantification with Zolmitriptan Internal Standard
This alternative method utilizes LC-MS/MS for the quantification of Levodropropizine in human plasma.[2][3]
Sample Preparation:
-
Plasma samples are subjected to liquid-liquid extraction.
-
Zolmitriptan is added as the internal standard.
-
Extraction is performed with a mixture of dichloromethane-diethyl ether (2:3, v/v) in a basic environment.
Chromatographic Conditions:
-
System: LC-MS/MS
-
Column: C18 column
-
Mobile Phase: Specific composition not detailed in the abstract.
-
Retention Time:
-
Levodropropizine: 1.6 min
-
Zolmitriptan: 1.4 min
-
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer with a TurboIon Spray ionization interface
-
Ionization Mode: Positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levodropropizine: m/z 237 → 120
-
Zolmitriptan: m/z 288 → 58
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Levodropropizine using this compound as an internal standard.
References
- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Levodropropizine Assays: A Comparative Guide
In the development and validation of analytical methods for quantifying Levodropropizine, establishing linearity and defining the analytical range are critical steps to ensure the accuracy and reliability of results. This guide provides a comparative overview of the performance of methods utilizing Levodropropizine-d8 as an internal standard against other validated methods, supported by experimental data and detailed protocols.
Comparative Analysis of Linearity and Range
This compound is commonly employed as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, due to its chemical similarity and distinct mass from the analyte, Levodropropizine. Its use helps to correct for variations in sample preparation and instrument response. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following table summarizes the linearity and range of different analytical methods for the quantification of Levodropropizine.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Citation |
| UPLC-MS/MS | This compound | Human Plasma | 5 - 1000 ng/mL | Not explicitly stated, but method was fully validated | [1] |
| LC/MS/MS | Zolmitriptan | Human Plasma | 0.25 - 500.0 µg/L (0.25 - 500 ng/mL) | Not explicitly stated, but assay was linear | [2][3] |
| HPLC-UV | 1-phenypiperazine | Dog Plasma | 25.25 - 2020 ng/mL | Linear | [4] |
| RP-HPLC | None specified | Bulk and Syrup Formulation | 15 - 90 µg/mL | 0.999 | [5] |
| RP-HPLC | None specified | Tablet Dosage Form | Not explicitly stated, regression equation provided | Not explicitly stated | [6][7] |
| LC-MS/MS | Terazosin | Human Plasma | 5 - 1,000 ng/mL | ≥ 0.99 | [8] |
Key Observations:
-
Methods employing mass spectrometry (UPLC-MS/MS and LC/MS/MS) with an internal standard, such as this compound or Zolmitriptan, demonstrate a wide linear range and are suitable for pharmacokinetic studies where low concentrations in plasma are expected.
-
The use of this compound as an internal standard is a common practice in modern bioanalytical methods for Levodropropizine.
-
RP-HPLC methods are also validated for the quantification of Levodropropizine in pharmaceutical formulations, exhibiting excellent linearity over their respective ranges.
Experimental Protocols
Below is a detailed methodology for establishing the linearity and range for the quantification of Levodropropizine in human plasma using UPLC-MS/MS with this compound as an internal standard.
Objective: To determine the linearity and range of the analytical method for the quantification of Levodropropizine in human plasma.
Materials and Reagents:
-
Levodropropizine reference standard
-
This compound (Internal Standard)
-
Control human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Levodropropizine (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
From the primary stock solutions, prepare working solutions of Levodropropizine and a single working solution for the internal standard (this compound) by serial dilution.
-
-
Preparation of Calibration Standards:
-
A series of calibration standards are prepared by spiking the control human plasma with known concentrations of Levodropropizine from the working solutions. A typical range for pharmacokinetic studies is 5 to 1000 ng/mL.[1]
-
A fixed concentration of the internal standard (this compound) is added to each calibration standard.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, add a protein precipitating agent (e.g., acetonitrile) typically in a 1:3 or 1:4 (sample:agent) ratio.
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject a small volume of the prepared supernatant onto the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Unison UK-C18, 2.0 × 100 mm, 3 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water with a modifier like formic acid.
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for both Levodropropizine and this compound for each calibration standard.
-
Calculate the peak area ratio of Levodropropizine to this compound.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Levodropropizine (x-axis).
-
Perform a linear regression analysis on the calibration curve. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the method is the concentration range of the calibration standards that meet the acceptance criteria for linearity, accuracy, and precision.
-
Visualizations
Caption: Workflow for Establishing Linearity and Range.
Caption: Data Processing Logic with Internal Standard.
References
- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. saapjournals.org [saapjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Bioequivalence of Levodropropizine Formulations: A Comparative Guide Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different oral formulations of Levodropropizine, a non-opioid antitussive agent. The bioequivalence of these formulations is assessed based on pharmacokinetic data from studies employing a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing a deuterated internal standard for accurate quantification.
Comparative Pharmacokinetic Data
The bioequivalence of different Levodropropizine formulations is determined by comparing their key pharmacokinetic parameters. The following tables summarize data from studies comparing immediate-release (IR) tablets, controlled-release (CR) tablets, capsules, and syrup formulations.
Table 1: Pharmacokinetic Parameters of Levodropropizine Controlled-Release (CR) vs. Immediate-Release (IR) Tablets
| Formulation | Cmax (µg/L) | Tmax (h) | AUC0–24h (h·µg/L) | t1/2 (h) |
| Levodropropizine CR 90 mg (fasted) | 261.22 | 1.00 | Similar to IR | 3.10 |
| Levodropropizine IR 60 mg (fasted) | 325.46 | 0.75 | Similar to CR | 2.30 |
| Levodropropizine CR 90 mg (fed) | Similar to fasted | 3.00 | Similar to fasted | Not reported |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC0–24h: Area under the plasma concentration-time curve from 0 to 24 hours, t1/2: Elimination half-life. Data is presented as mean values.[1]
Table 2: Bioequivalence Assessment of Levodropropizine CR vs. IR Tablets
| Parameter | Geometric Mean Ratio (CR/IR) | 90% Confidence Interval | Bioequivalence |
| AUC0–24h | 0.89 | 0.86–0.93 | Yes |
| Cmax | 0.80 | 0.75–0.85 | No |
Bioequivalence is established if the 90% CI for the geometric mean ratio of AUC and Cmax falls within the range of 0.80-1.25. Based on the results, the total daily systemic exposure (AUC) was comparable, while the peak concentration (Cmax) was lower for the CR formulation.[1]
Table 3: Pharmacokinetic Parameters of Levodropropizine Capsule vs. Syrup Formulations (60 mg, fasted)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–12h (ng·h/mL) | AUC0–∞ (ng·h/mL) |
| Test (Capsule) | 331.51 | 0.60 | 784.32 | 825.82 |
| Reference (Syrup) | 332.81 | 0.44 | 726.46 | 769.46 |
Data is presented as mean values.[2][3][4]
Table 4: Bioequivalence Assessment of Levodropropizine Capsule vs. Syrup Formulations
| Parameter | 90% Confidence Interval for Log-Transformed Ratios | Bioequivalence |
| Cmax | 92.74 – 111.24 | Yes |
| AUC0–12h | 104.31 – 113.67 | Yes |
| AUC0–∞ | 103.87 – 113.57 | Yes |
The 90% confidence intervals for the ratios of Cmax and AUC fall within the predetermined bioequivalence range of 80-125%.[2][3][4]
Experimental Protocols
The accurate assessment of bioequivalence relies on a robust and validated bioanalytical method. The following is a detailed protocol for the quantification of Levodropropizine in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
This method is employed to extract Levodropropizine and the internal standard from the plasma matrix.
-
Step 1: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Step 2: Add 20 µL of Levodropropizine-d8 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Step 3: Add 200 µL of 0.1 M sodium phosphate buffer (pH 8.9) and vortex briefly.
-
Step 4: Add 1 mL of extraction solvent (a mixture of dichloromethane and diethyl ether, 2:3 v/v).
-
Step 5: Vortex the mixture for 5 minutes.
-
Step 6: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 7: Transfer the upper organic layer to a new tube.
-
Step 8: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 9: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Step 10: Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and specific quantification of Levodropropizine and its deuterated standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 analytical column (e.g., 4.6 mm x 100 mm, 5 µm).
-
Mobile Phase A: 5 mM aqueous ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program: Isocratic elution with a mixture of mobile phase A and B (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and separation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levodropropizine: 237.10 (Precursor Ion, m/z) → 119.90 (Product Ion, m/z).
-
This compound (Internal Standard): 245.20 (Precursor Ion, m/z) → 119.90 (Product Ion, m/z).
-
-
Ion Source Temperature: 500°C.
-
Other parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
Visualizations
Mechanism of Action of Levodropropizine
Levodropropizine exerts its antitussive effect through a peripheral mechanism of action, primarily by inhibiting the activation of sensory C-fibers in the respiratory tract.[5]
Caption: Peripheral mechanism of Levodropropizine.
Experimental Workflow for Bioanalytical Method
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Levodropropizine in plasma samples.
Caption: Bioanalytical workflow for Levodropropizine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating LC-Method for the Simultaneous Estimation of Levodropropizine, Chloropheniramine, Methylparaben, Propylparaben, and Levodropropizine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Levodropropizine Analysis: Comparing Extraction Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Levodropropizine in various matrices is paramount for pharmacokinetic studies, quality control, and formulation development. The choice of extraction method is a critical determinant of analytical accuracy, sensitivity, and efficiency. This guide provides an objective comparison of established and potential extraction techniques for Levodropropizine analysis, supported by experimental data and detailed protocols.
This document delves into a range of extraction methods, from traditional liquid-liquid extraction (LLE) to modern techniques such as solid-phase extraction (SPE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. While specific comparative studies for Levodropropizine across all these methods are limited in publicly available literature, this guide consolidates known protocols for Levodropropizine and draws logical comparisons with other techniques based on their performance with molecules of similar physicochemical properties.
Established Extraction Methods for Levodropropizine
Currently, the most documented extraction methods for Levodropropizine are Liquid-Liquid Extraction (LLE) for biological samples like plasma and simple dilution for pharmaceutical formulations such as syrups.
Liquid-Liquid Extraction (LLE) of Levodropropizine from Human Plasma
LLE is a conventional and widely used method for isolating analytes from complex biological matrices. It relies on the differential solubility of the analyte in two immiscible liquid phases.
Experimental Protocol:
A rapid and sensitive LC-MS/MS method for quantifying levodropropizine in human plasma utilizes LLE for sample preparation.[1][2]
-
Sample Preparation: To 200 µL of human serum or plasma, add 200 µL of 0.1 M Na2HPO4 (pH 8.9).
-
Internal Standard: An appropriate internal standard, such as p-methoxylevodropropizine, is added.
-
Extraction: The sample is extracted with 5 mL of a chloroform-2-propanol (9:1, v/v) mixture.[3] Another validated method uses a mixture of dichloromethane-diethyl ether (2:3, v/v) in a basic environment.[1][2]
-
Separation: The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a suitable solvent, such as distilled water or the mobile phase, for injection into the analytical instrument.[3]
Simple Dilution for Syrup Formulations
For liquid pharmaceutical dosage forms like syrups, a straightforward dilution is often sufficient for sample preparation prior to analysis by methods like HPLC.
Experimental Protocol:
This method is suitable for the assay of Levodropropizine in syrup formulations.[4]
-
Sample Measurement: Accurately pipette 5 mL of the syrup into a 100 mL volumetric flask.
-
Dilution: Dilute the sample to the mark with the mobile phase (e.g., a mixture of methanol, water, and triethylamine adjusted to a specific pH).
-
Mixing: Mix the solution thoroughly.
-
Analysis: The diluted sample is then directly injected into the HPLC system.
Potential and Advanced Extraction Methods for Levodropropizine Analysis
While LLE and simple dilution are established, modern extraction techniques offer potential advantages in terms of speed, efficiency, automation, and reduced solvent consumption.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective sample preparation technique that has become increasingly popular, often replacing LLE.[5] It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For a basic drug like Levodropropizine, a polymeric sorbent with mixed-mode (cation exchange and reversed-phase) or reversed-phase characteristics would be suitable.[6][7]
General Experimental Protocol (for basic drugs in plasma):
-
Column Conditioning: The SPE cartridge (e.g., a polymeric sorbent) is conditioned sequentially with an organic solvent (e.g., methanol) and then water.[6]
-
Sample Loading: The pre-treated plasma sample (e.g., diluted with a buffer to adjust pH) is loaded onto the cartridge.[6]
-
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove interferences.[6]
-
Elution: The analyte is eluted with a small volume of a strong organic solvent (e.g., methanol).[6]
-
Evaporation and Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process. The cavitation bubbles produced by ultrasound can disrupt cell walls and improve solvent penetration, leading to faster and more efficient extraction.[8][9][10] This method shows great potential for extracting active pharmaceutical ingredients from solid dosage forms.[8]
General Experimental Protocol (for solid dosage forms):
-
Sample Preparation: The solid sample (e.g., crushed tablets) is placed in an extraction vessel with a suitable solvent.
-
Sonication: The vessel is placed in an ultrasonic bath or subjected to a sonication probe for a specific time and at a controlled temperature. Key parameters to optimize include solvent type, solid-to-liquid ratio, temperature, and sonication time.[11]
-
Filtration/Centrifugation: The extract is separated from the solid residue by filtration or centrifugation.
-
Analysis: The resulting solution is then analyzed.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process. It offers advantages such as shorter extraction times, reduced solvent consumption, and higher extraction rates compared to conventional methods.[12][13][14]
General Experimental Protocol:
-
Sample Preparation: The sample is placed in a microwave-transparent vessel with an appropriate solvent.
-
Extraction: The vessel is sealed and subjected to microwave irradiation for a set time and at a specific power level.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.
-
Analysis: The filtrate is then ready for analysis.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned for selective extraction.[15][16] For polar drugs like Levodropropizine, a modifier (co-solvent) such as methanol or ethanol is typically added to the CO2 to increase its polarity.[17][18]
General Experimental Protocol:
-
Sample Loading: The sample is placed in an extraction vessel.
-
Extraction: Supercritical CO2, with or without a modifier, is pumped through the vessel at a controlled temperature and pressure.
-
Collection: The extracted analyte is separated from the supercritical fluid by reducing the pressure, causing the analyte to precipitate in a collection vessel. The CO2 can be recycled.
-
Analysis: The collected extract is dissolved in a suitable solvent for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[19][20][21] Initially developed for pesticide residue analysis, its application has expanded to the extraction of various analytes, including pharmaceuticals, from complex matrices.[19][22][23]
General Experimental Protocol:
-
Extraction: The sample is homogenized with a solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate and sodium chloride).
-
Centrifugation: The mixture is centrifuged to separate the layers.
-
Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interferences.
-
Centrifugation and Analysis: The mixture is centrifuged again, and the supernatant is collected for analysis.
Performance Comparison of Extraction Methods
The following tables summarize the performance characteristics of the different extraction methods. Data for LLE and simple dilution are specific to Levodropropizine analysis, while data for other methods are based on their general performance for similar analytes.
Table 1: Performance Data for Levodropropizine Extraction Methods
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LLE | Human Plasma | ~70% | 1-2 ng/mL | 0.25 - 25.25 ng/mL | [1][3][24] |
| Simple Dilution | Syrup | Not explicitly reported, but method is validated for assay. | Not applicable for assay. | Not applicable for assay. | [4] |
Table 2: General Performance Comparison of Extraction Methods for Pharmaceutical Analysis
| Method | General Recovery | Selectivity | Speed | Solvent Consumption | Automation Potential | Cost |
| LLE | Moderate to High | Low to Moderate | Slow | High | Low | Low |
| SPE | High | High | Moderate | Low | High | Moderate |
| UAE | High | Moderate | Fast | Low | Moderate | Moderate |
| MAE | High | Moderate | Very Fast | Low | High | Moderate to High |
| SFE | High | High | Fast | Very Low (recyclable CO2) | High | High |
| QuEChERS | High | Moderate to High | Very Fast | Low | Moderate | Low |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided in the DOT language.
General Workflow for Levodropropizine Analysis
Caption: General workflow for the analysis of Levodropropizine.
Comparison of Extraction Method Steps
Caption: Simplified comparison of steps in different extraction methods.
Conclusion
The selection of an appropriate extraction method for Levodropropizine analysis is a balance between the required sensitivity, the complexity of the sample matrix, available resources, and throughput needs. For routine analysis of pharmaceutical formulations like syrups, simple dilution remains a fast and effective approach. For complex biological matrices such as plasma, LLE is a proven method, although it is more labor-intensive and uses larger volumes of organic solvents.
Modern techniques like SPE, UAE, MAE, SFE, and QuEChERS offer compelling advantages, particularly in terms of efficiency, reduced environmental impact, and potential for automation. While specific validated protocols for Levodropropizine using these advanced methods are not yet widely published, their successful application to other polar and basic drugs suggests they are highly promising alternatives. Researchers are encouraged to explore and validate these modern techniques for Levodropropizine analysis to potentially achieve significant improvements in their analytical workflows. This guide serves as a foundational resource to inform the selection and development of the most suitable extraction methodology for your specific research needs.
References
- 1. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of levodropropizine in human plasma with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms [frontiersin.org]
- 9. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of supercritical fluid extraction for sample preparation of sustained-release felodipine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of supercritical fluid extraction for sample preparation of sustained-release felodipine tablets. | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 21. researchgate.net [researchgate.net]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 24. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
